Product packaging for 1-Iodo-2-methyloct-1-ene(Cat. No.:CAS No. 79265-42-2)

1-Iodo-2-methyloct-1-ene

Cat. No.: B15436595
CAS No.: 79265-42-2
M. Wt: 252.14 g/mol
InChI Key: UYDKLOQZRJQQEM-UHFFFAOYSA-N
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Description

1-Iodo-2-methyloct-1-ene is a specialty organoiodide compound designed for advanced research and development applications. This chemical serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, where it can be used to form new carbon-carbon bonds and construct complex molecular architectures. Compounds of this class, characterized by an iodine substituent adjacent to an alkene functionality, are highly valued in medicinal chemistry for the preparation of potential therapeutic agents . The structural features of this compound, including its extended carbon chain, make it a candidate for applications in materials science, such as in the synthesis of liquid crystals or novel polymers. As with similar alkenyl iodides, it is expected to participate in a range of transformative chemical reactions that are fundamental to innovation in pharmaceutical and chemical research . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17I B15436595 1-Iodo-2-methyloct-1-ene CAS No. 79265-42-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79265-42-2

Molecular Formula

C9H17I

Molecular Weight

252.14 g/mol

IUPAC Name

1-iodo-2-methyloct-1-ene

InChI

InChI=1S/C9H17I/c1-3-4-5-6-7-9(2)8-10/h8H,3-7H2,1-2H3

InChI Key

UYDKLOQZRJQQEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CI)C

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 1-Iodo-2-methyloct-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel vinyl iodide, 1-Iodo-2-methyloct-1-ene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols and predicted analytical data.

Introduction

Vinyl iodides are versatile synthetic intermediates, primarily utilized in a variety of cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The specific substitution pattern of this compound, featuring a methyl group at the 2-position, offers unique steric and electronic properties that can be exploited in the design and synthesis of complex organic molecules and potential pharmaceutical agents. This guide outlines a feasible two-step synthesis of this compound from commercially available starting materials and provides a thorough characterization profile based on modern spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound is proposed to proceed via a two-step sequence, commencing with the synthesis of the precursor alkyne, 2-methyloct-1-yne, followed by its hydroiodination.

Synthesis of 2-methyloct-1-yne

A plausible and efficient method for the synthesis of the terminal alkyne, 2-methyloct-1-yne, involves the alkylation of a smaller terminal alkyne. A common strategy is the deprotonation of a terminal alkyne with a strong base to form an acetylide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Synthesis of 2-methyloct-1-yne

  • Materials:

    • Propyne (or a suitable precursor like 1-bromopropene for in situ generation)

    • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

    • 1-Bromopentane

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

    • Propyne is bubbled through the cold THF until a saturated solution is obtained. Alternatively, a slight excess of propyne can be condensed into the flask.

    • n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The formation of the lithium acetylide may result in the formation of a precipitate.

    • After the addition is complete, the mixture is stirred at -78 °C for an additional 30 minutes.

    • 1-Bromopentane (1.0 equivalent) is then added dropwise, ensuring the temperature does not rise above -70 °C.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

    • The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

    • The crude product, 2-methyloct-1-yne, is purified by fractional distillation under reduced pressure.

Logical Workflow for the Synthesis of 2-methyloct-1-yne

G start Start propyne Propyne in THF start->propyne deprotonation Deprotonation with n-BuLi at -78 °C propyne->deprotonation acetylide Lithium propynide deprotonation->acetylide alkylation Alkylation with 1-Bromopentane acetylide->alkylation workup Aqueous Workup (NH4Cl) alkylation->workup extraction Extraction with Diethyl Ether workup->extraction purification Purification (Fractional Distillation) extraction->purification product 2-Methyloct-1-yne purification->product G alkyne 2-Methyloct-1-yne protonation Protonation of Alkyne alkyne->protonation + H+ hi HI hi->protonation vinyl_cation Tertiary Vinyl Cation Intermediate protonation->vinyl_cation iodide_attack Nucleophilic Attack by Iodide vinyl_cation->iodide_attack + I- product This compound iodide_attack->product

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Iodo-2-methyloct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-iodo-2-methyloct-1-ene is limited in publicly available literature. The information presented in this guide is a combination of data from structurally similar compounds and established principles of organic chemistry. All quantitative data should be considered as estimates.

Chemical Properties

This compound is a vinyl iodide with the chemical formula C₉H₁₇I. Due to the double bond, it can exist as two geometric isomers: (E) and (Z). The presence of the iodine atom and the double bond makes it a versatile intermediate in organic synthesis.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound, based on data from analogous compounds such as (Z)-1-iodo-2-methylbut-1-ene, (E)-1-iodo-2-methylhex-1-ene, and 2-methyl-1-octene.[1][2][3][4][5]

PropertyEstimated ValueSource/Basis of Estimation
Molecular Formula C₉H₁₇IBased on structure
Molecular Weight 252.14 g/mol Calculated
Appearance Colorless to yellowish liquidInferred from similar iodoalkenes and alkenes[4]
Boiling Point ~ 210-220 °CExtrapolated from 1-iodooctane and considering the double bond and methyl group
Density ~ 1.2 g/mLInferred from the density of iodoalkanes
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ether, THF, dichloromethane)General solubility of haloalkenes and iodo-compounds[4]
Stability Stable under normal conditions, but may be light-sensitiveInferred from safety data of 1-iodooctane[6]

Reactivity and Synthetic Utility

Vinyl iodides are highly valuable in organic synthesis due to the reactivity of the carbon-iodine bond, which is the weakest among the carbon-halogen bonds.[7] This facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly transition-metal-catalyzed cross-coupling reactions.[7] this compound is expected to participate in these reactions, serving as a building block for more complex molecules.

Cross-Coupling Reactions

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions. The reactivity order for vinyl halides in these reactions is generally I > Br > Cl > F.[8]

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[9][10][11][12]

  • Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce a conjugated enyne.[8][13][14][15][16] Vinyl iodides are highly reactive substrates for this transformation.[8]

  • Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.[17][18][19][20][21]

  • Stille Coupling: Reaction with an organotin compound.[7]

  • Borylative Coupling: Can undergo transition metal-free borylative couplings with various nucleophiles.[22][23]

Other Reactions
  • Grignard Reagent Formation: Can be converted to the corresponding vinyl Grignard reagent, although this may require specific conditions due to the reactivity of the vinyl halide.[7]

  • Elimination Reactions: Treatment with a strong base can lead to elimination to form an alkyne.[7]

Experimental Protocols (Representative)

Suzuki-Miyaura Coupling of a Vinyl Iodide (General Protocol)

This protocol is a generalized procedure and would require optimization for this compound.

Reaction: (E/Z)-1-Iodo-2-methyloct-1-ene + Arylboronic acid → (E/Z)-1-Aryl-2-methyloct-1-ene

Materials:

  • (E/Z)-1-Iodo-2-methyloct-1-ene (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl iodide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling of a Vinyl Iodide (General Protocol)

This protocol is a generalized procedure and would require optimization for this compound.[13]

Reaction: (E/Z)-1-Iodo-2-methyloct-1-ene + Terminal Alkyne → (E/Z)-2-Methyl-1-(alkynyl)oct-1-ene

Materials:

  • (E/Z)-1-Iodo-2-methyloct-1-ene (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, can be used as solvent or co-solvent)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the vinyl iodide, palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent and then the base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not available. The following safety information is inferred from the SDS of related compounds such as 1-iodooctane, oct-1-ene, and vinyl iodide.[6][24][25][26][27][28]

  • Hazards:

    • Flammability: Likely a combustible liquid.[6] Keep away from heat, sparks, and open flames.[24]

    • Toxicity: May be harmful if swallowed.[26][29] Some vinyl halides are considered carcinogenic.[30][31]

    • Irritation: May cause skin and eye irritation.[6]

    • Environmental Hazards: May be toxic to aquatic life.[29]

  • Handling:

    • Use in a well-ventilated area or under a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

    • Protect from light, as iodo-compounds can be light-sensitive.[6]

  • In case of exposure:

    • Skin contact: Wash off immediately with soap and plenty of water.[6]

    • Eye contact: Rinse immediately with plenty of water for at least 15 minutes.[6]

    • Ingestion: Seek immediate medical attention.

    • Inhalation: Move to fresh air.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature linking this compound to any specific signaling pathways or established experimental workflows in the context of drug development. Its primary role is likely as a synthetic intermediate for the construction of more complex, biologically active molecules.

Visualizations

General Reactivity of this compound

The following diagram illustrates the central role of this compound as a precursor in various cross-coupling reactions.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Reaction A This compound C Pd Catalyst, Base A->C Substrate F Pd/Cu Catalyst, Base A->F Substrate I Pd Catalyst, Base A->I Substrate B R-B(OH)₂ B->C Reagents D Coupled Product (C-C bond) C->D Forms E Terminal Alkyne E->F Reagents G Enyne Product (C-C bond) F->G Forms H Alkene H->I Reagents J Substituted Alkene (C-C bond) I->J Forms

Caption: Key cross-coupling reactions of this compound.

Experimental Workflow for a Suzuki-Miyaura Coupling

This diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

G start Start reagents Combine Vinyl Iodide, Boronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

Technical Guide: 1-Iodo-2-methyloct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 1-Iodo-2-methyloct-1-ene, a vinyl iodide of interest in organic synthesis. Vinyl iodides are versatile intermediates, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This document outlines the challenges in identifying a specific CAS number for this compound, provides data for the common starting material, details a plausible synthetic route, and presents expected analytical data based on analogous structures.

A specific Chemical Abstracts Service (CAS) number for this compound could not be located in publicly available databases as of the time of this writing. This suggests that the compound may not have been previously synthesized and characterized or that the data has not been deposited in these databases. The likely precursor for its synthesis is 2-methyloct-1-ene.

Quantitative Data

Due to the lack of specific data for this compound, this table summarizes key quantitative information for the readily available starting material, 2-methyloct-1-ene, and representative data for analogous vinyl iodides to provide estimated values.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2-Methyloct-1-ene4588-18-5[2][3]C₉H₁₈[2]126.24[2]133[4]~0.70[4]
(E)-1-Iodo-2-methylhex-1-eneNot AvailableC₇H₁₃I[5]224.08[5]Not AvailableNot Available
(Z)-1-Iodo-2-methylbut-1-eneNot AvailableC₅H₉I[6]196.03[6]Not AvailableNot Available

Experimental Protocols

The synthesis of this compound from 2-methyloct-1-ene is not a straightforward hydroiodination, as this would likely yield the Markovnikov addition product, 2-iodo-2-methyloctane.[7][8] A more strategic, multi-step approach is required. The Barton vinyl iodide synthesis, which proceeds through a hydrazone intermediate, is a plausible method.[9]

Proposed Synthesis of this compound via Barton Vinyl Iodide Synthesis:

Step 1: Ozonolysis of 2-Methyloct-1-ene to 2-octanone

  • Dissolve 2-methyloct-1-ene (1.0 eq) in a suitable solvent such as dichloromethane or methanol at -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the alkene.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature to work up the ozonide and yield 2-octanone.

  • Purify the resulting 2-octanone by distillation or column chromatography.

Step 2: Formation of the Hydrazone of 2-Octanone

  • Dissolve 2-octanone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (a slight excess, ~1.2 eq) to the solution.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure to obtain the crude hydrazone.

Step 3: Iodination of the Hydrazone to this compound

  • Dissolve the crude hydrazone (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Add a strong, non-nucleophilic base such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the solution.

  • Add a solution of iodine (I₂) in THF dropwise to the reaction mixture at room temperature.

  • Stir the reaction until the starting hydrazone is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound. The reaction will likely produce a mixture of (E) and (Z) isomers.

Mandatory Visualization

The following diagram illustrates the proposed synthetic pathway from 2-methyloct-1-ene to this compound.

Synthesis_Pathway 2-Methyloct-1-ene 2-Methyloct-1-ene 2-Octanone 2-Octanone 2-Methyloct-1-ene->2-Octanone 1. O₃, -78°C 2. DMS Hydrazone Hydrazone 2-Octanone->Hydrazone H₂NNH₂·H₂O Ethanol, Reflux This compound This compound Hydrazone->this compound I₂, Et₃N THF

Caption: Proposed synthesis of this compound.

References

1-Iodo-2-methyloct-1-ene molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on 1-Iodo-2-methyloct-1-ene

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of novel compounds is paramount. This document provides a detailed overview of the molecular formula and molecular weight of this compound, a molecule of interest in synthetic organic chemistry.

Molecular Composition and Weight

The molecular formula of this compound is derived from its parent structure, 2-methyloct-1-ene. The parent alkene has a molecular formula of C9H18. The introduction of an iodine atom at the first position and the removal of a hydrogen atom to accommodate this substitution results in the molecular formula C9H17I .

The molecular weight is calculated based on the atomic masses of its constituent elements. Utilizing the atomic weights of Carbon (12.01 g/mol )[1][2], Hydrogen (1.008 g/mol )[3][4][5], and Iodine (126.90 g/mol )[6][7], the molecular weight of this compound is determined as follows:

(9 x 12.01) + (17 x 1.008) + (1 x 126.90) = 252.116 g/mol

This quantitative data is summarized in the table below for clarity and ease of comparison.

PropertyValue
Molecular FormulaC9H17I
Molecular Weight252.116 g/mol

Experimental Protocols

Determination of Molecular Formula:

The molecular formula of a novel compound like this compound is typically determined through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS): The compound is introduced into a high-resolution mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision. This experimental mass is then compared to the theoretical masses of potential molecular formulas to find the best match, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the structure of the molecule. The number of signals, their chemical shifts, integration values, and splitting patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, are used to deduce the connectivity of atoms and confirm the arrangement of the carbon skeleton and the position of the iodine atom and the methyl group.

Calculation of Molecular Weight:

The molecular weight is a calculated value based on the established molecular formula and the standard atomic weights of the elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

Visualization of Elemental Contribution to Molecular Weight

The following diagram illustrates the logical relationship between the individual atomic weights of the constituent elements and the final calculated molecular weight of this compound.

MolecularWeightCalculation cluster_elements Constituent Elements cluster_formula Molecular Formula: C9H17I C Carbon (C) Atomic Weight: 12.01 g/mol C9 9 x C 108.09 g/mol C->C9 H Hydrogen (H) Atomic Weight: 1.008 g/mol H17 17 x H 17.136 g/mol H->H17 I Iodine (I) Atomic Weight: 126.90 g/mol I1 1 x I 126.90 g/mol I->I1 MW Molecular Weight 252.116 g/mol C9->MW H17->MW I1->MW

Caption: Elemental contribution to the molecular weight of this compound.

References

Spectroscopic Profile of 1-Iodo-2-methyloct-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-iodo-2-methyloct-1-ene. Due to the limited availability of experimental data, this document presents predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide also outlines a plausible experimental protocol for the synthesis and subsequent spectroscopic analysis of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for researchers working with this or structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.0Singlet1H=CH-I
~2.1Triplet2H-CH₂ -C=
~1.8Singlet3H=C-CH₃
~1.2-1.4Multiplet8H-(CH₂)₄-
~0.9Triplet3H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~145C =CHI
~80C=C HI
~40-C H₂-C=
~31=C-C H₃
~29-(C H₂)₄-
~22-C H₂-CH₃
~14-CH₂-C H₃

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityBond Vibration
~3050Weak=C-H Stretch
~2950-2850StrongC-H Stretch (Alkyl)
~1640MediumC=C Stretch
~1460MediumC-H Bend (Alkyl)
~850Medium=C-H Bend
~550MediumC-I Stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
25240[M]⁺ (Molecular Ion)
127100[I]⁺
12560[M-I]⁺
8350[C₆H₁₁]⁺
6970[C₅H₉]⁺
5580[C₄H₇]⁺
4190[C₃H₅]⁺

Experimental Protocols

The following section details a hypothetical experimental protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound via Hydroiodination of 2-Methyloct-1-ene

Materials:

  • 2-Methyloct-1-ene

  • Hydroiodic acid (57% in water)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyloct-1-ene (1 eq).

  • Cool the flask in an ice bath and slowly add hydroiodic acid (1.2 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Procedure: Dissolve a small sample of the purified product in CDCl₃ and transfer to an NMR tube. Acquire ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy:

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

  • Procedure: Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr).

Mass Spectrometry (MS):

  • Instrument: Gas Chromatography-Mass Spectrometer (GC-MS)

  • Procedure: Inject a dilute solution of the product in a volatile solvent (e.g., dichloromethane) into the GC-MS system to obtain the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR: - Chemical Shifts - Integration - Multiplicity NMR->NMR_Data IR_Data Analyze IR: - Functional Group Identification IR->IR_Data MS_Data Analyze MS: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Confirmation of This compound NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Stability and Storage of 1-Iodo-2-methyloct-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the synthetic intermediate, 1-Iodo-2-methyloct-1-ene. Due to its sensitivity to environmental factors, particularly air and light, strict adherence to proper handling and storage protocols is crucial to maintain its chemical integrity and purity. This document outlines the known stability profile, potential degradation pathways, and detailed experimental protocols for stability assessment based on established principles for analogous chemical entities. All quantitative data and experimental parameters are summarized in structured tables for ease of reference.

Introduction

This compound is a valuable vinyl iodide intermediate in organic synthesis, frequently employed in cross-coupling reactions to form complex organic molecules. The presence of a carbon-iodine bond on a vinyl group makes this compound highly reactive and susceptible to degradation under certain environmental conditions. Understanding and controlling these degradation pathways are paramount for ensuring the reliability of experimental outcomes and the quality of downstream products in research and drug development. This guide serves as a central resource for the stability and handling of this compound.

Chemical Properties and Inherent Stability

The stability of this compound is largely dictated by the carbon-iodine (C-I) bond, which is the weakest among the carbon-halogen bonds.[1] This inherent weakness makes the molecule susceptible to both thermal and photolytic cleavage.

A Safety Data Sheet (SDS) for this compound indicates that the compound is chemically stable under standard ambient conditions, such as at room temperature, provided it is protected from air and light. However, it is explicitly classified as air-sensitive and light-sensitive .

Recommended Storage and Handling Conditions

To mitigate degradation and preserve the quality of this compound, the following storage and handling conditions are recommended. These are summarized in Table 1.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C)The compound is reported to be stable at ambient temperature.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation and other air-mediated degradation.
Container Tightly Sealed, Opaque VialPrevents exposure to air and light. An amber glass vial is suitable.
Light Store in DarknessTo prevent photodegradation through C-I bond cleavage.
Handling Procedures:
  • All manipulations of this compound should be performed under an inert atmosphere, for example, within a glovebox or using Schlenk line techniques.

  • Use clean, dry glassware and syringes to prevent contamination and hydrolysis.

  • Minimize the number of times the primary container is opened. For frequent use, it is advisable to aliquot the material into smaller, single-use vials.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been empirically determined, plausible routes can be inferred from the known chemistry of vinyl iodides. The primary degradation pathway is likely initiated by the homolytic cleavage of the C-I bond, which can be triggered by light or heat.

G A This compound B Vinyl Radical + Iodine Radical A->B Light (hν) / Heat (Δ) E Protonolysis/Hydrolysis Products A->E Trace Acid/Water C Oxidative Degradation Products B->C Oxygen (Air) D Polymerization B->D Radical Chain Reaction

Caption: Plausible degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are detailed, representative protocols for assessing the stability of this compound. These are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Forced Degradation Studies

Forced degradation studies are designed to identify the likely degradation products and establish the intrinsic stability of the molecule.

Table 2: Conditions for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis Dissolve 10 mg of this compound in 10 mL of acetonitrile. Add 1 mL of 0.1 M HCl. Store at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve 10 mg of this compound in 10 mL of acetonitrile. Add 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidation Dissolve 10 mg of this compound in 10 mL of acetonitrile. Add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
Thermal Degradation Store 10 mg of the solid compound in an oven at 80°C for 48 hours.
Photostability Expose 10 mg of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions over an extended period.

Table 3: Protocol for Long-Term Stability Study

ParameterCondition
Storage Condition Room Temperature (20-25°C), protected from light, under an inert atmosphere (Argon).
Container Tightly sealed amber glass vials.
Testing Timepoints 0, 3, 6, 9, 12, 18, 24, and 36 months.
Analytical Tests Appearance, Assay (e.g., by HPLC or GC), Purity (by HPLC or GC), Identification (e.g., by IR or NMR).

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare solutions and solid aliquots of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Neutralize/Quench Reactions B->G C->G D->G E->G F->G H Analyze by Stability-Indicating Method (e.g., HPLC) G->H I Characterize Degradants (e.g., LC-MS) H->I

Caption: General workflow for forced degradation studies.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the amount of intact this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Table 4: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature 30°C

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling and storage to maintain its integrity. Its sensitivity to air and light necessitates storage under an inert atmosphere in opaque, tightly sealed containers at room temperature. The provided experimental protocols, based on established guidelines, offer a framework for researchers and drug development professionals to assess the stability of this compound and ensure its quality for synthetic applications. Understanding the potential degradation pathways and implementing appropriate analytical methods are key to the successful use of this compound in research and development.

References

A Technical Guide to 1-Iodo-2-methyloct-1-ene and its Analogs: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-2-methyloct-1-ene and its analogs, focusing on their synthesis, potential properties, and applications. Due to the limited direct literature on this specific compound, this review extrapolates from established synthetic methodologies for vinyl iodides and the known characteristics of analogous structures. This document is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this class of compounds in synthetic chemistry and drug discovery.

Introduction to Vinyl Iodides

Vinyl iodides, or iodoalkenes, are versatile intermediates in organic synthesis. Their utility stems from the carbon-iodine bond, which is the weakest among the carbon-halogen bonds, making them highly reactive in a variety of coupling reactions.[1] They are key precursors for the stereoselective synthesis of complex molecules, including natural products and pharmaceuticals.[1] The reactivity of vinyl iodides in transition-metal catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1]

The biological significance of vinyl iodides is often linked to their role as precursors to radiolabeled compounds for therapeutic or imaging applications. For instance, the incorporation of radioactive iodine isotopes can facilitate the development of targeted cancer therapies.[2]

Proposed Synthesis of this compound

2-Methyloct-1-yne 2-Methyloct-1-yne HI HI 2-Methyloct-1-yne->HI This compound This compound 2-Methyloct-1-yne->this compound Anti-Markovnikov Addition 2-Iodo-2-methyloct-1-ene 2-Iodo-2-methyloct-1-ene 2-Methyloct-1-yne->2-Iodo-2-methyloct-1-ene Markovnikov Addition

Caption: Proposed synthetic pathways to this compound.

The synthesis of the terminal alkyne precursor, 2-methyloct-1-yne, can be achieved through various standard organic chemistry methods. A common approach involves the alkylation of a smaller terminal alkyne.

The addition of hydrogen iodide (HI) across the triple bond of 2-methyloct-1-yne can theoretically yield two regioisomers: the desired this compound (from anti-Markovnikov addition) and 2-Iodo-2-methyloct-1-ene (from Markovnikov addition). The control of regioselectivity is a key challenge.

Recent advancements in catalysis have provided methods to achieve high regioselectivity in the hydroiodination of terminal alkynes. Rhodium-catalyzed anti-Markovnikov hydroiodination has been shown to be effective for a range of terminal alkynes, providing the linear vinyl iodide with high selectivity.[3][4][5][6]

Analogs of this compound

Analogs of this compound can be designed by modifying the alkyl chain, the position of the methyl group, or the stereochemistry of the double bond. These analogs are valuable for structure-activity relationship (SAR) studies in drug development.

Table 1: Potential Analogs of this compound and Their Synthetic Precursors

Analog NameStructurePrecursor Alkyne
(E)-1-Iodo-2-methyloct-1-eneC6H13(CH3)C=CHI2-Methyloct-1-yne
(Z)-1-Iodo-2-methyloct-1-eneC6H13(CH3)C=CHI2-Methyloct-1-yne
1-Iodo-2-ethylhept-1-eneC5H11(C2H5)C=CHI2-Ethylhept-1-yne
1-Iodo-2-methylhept-1-eneC5H11(CH3)C=CHI2-Methylhept-1-yne

Spectroscopic Data of Vinyl Iodides

While specific data for this compound is unavailable, the expected spectroscopic characteristics can be inferred from data on analogous vinyl iodides.

Table 2: Representative Spectroscopic Data for Vinyl Iodides

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
(E)-1-Iodo-1-hexene6.45 (dt, J=14.4, 7.2 Hz, 1H), 6.01 (dt, J=14.4, 1.2 Hz, 1H)140.9, 79.8, 34.7, 30.7, 22.1, 13.9~1610 (C=C), ~890 (=C-H)M+ at 210
(Z)-1-Iodo-1-hexene6.40 (dt, J=7.2, 7.2 Hz, 1H), 6.21 (dt, J=7.2, 1.6 Hz, 1H)141.5, 77.2, 32.1, 31.0, 22.2, 13.9~1605 (C=C), ~700 (=C-H)M+ at 210

Data is generalized from typical values for similar structures.[7][8][9][10]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of vinyl iodides based on methods reported in the literature. These can be adapted for the synthesis of this compound.

Start Start Mix_Catalyst Mix [Rh(cod)2]BF4 and dcype in DMF Start->Mix_Catalyst Add_Alkyne Add terminal alkyne and HI surrogate Mix_Catalyst->Add_Alkyne Heat Heat reaction mixture at 110 °C Add_Alkyne->Heat Monitor Monitor reaction by GC-MS Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for hydroiodination.

Procedure:

  • In a nitrogen-flushed flask, [Rh(cod)2]BF4 (5.0 mol%) and 1,2-bis(dicyclohexylphosphino)ethane (dcype) (7.5 mol%) are dissolved in anhydrous N,N-dimethylformamide (DMF).

  • The terminal alkyne (1.0 equiv) and an alkyl iodide as an HI surrogate (1.2 equiv) are added to the solution.

  • The reaction mixture is heated to 110 °C and stirred for 14-24 hours.

  • The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired vinyl iodide.

Table 3: Reaction Parameters for Hydroiodination of Terminal Alkynes

ParameterValueReference
Catalyst[Rh(cod)2]BF4[3]
Liganddcype[3]
SolventDMF[3]
Temperature110 °C[3]
Reaction Time14-24 h[3]
Yield (typical)60-97%[3][6]

Potential Applications and Future Directions

This compound and its analogs represent a class of compounds with significant potential in organic synthesis and medicinal chemistry. Their utility as building blocks in cross-coupling reactions allows for the construction of complex molecular architectures. Furthermore, the potential for radiolabeling opens avenues for the development of novel diagnostic and therapeutic agents.

Future research in this area should focus on:

  • The development of a direct and stereoselective synthesis of this compound.

  • A thorough investigation of its chemical reactivity in various coupling reactions.

  • Exploration of the biological activities of this compound and a library of its analogs.

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a robust framework for its synthesis and potential applications based on the well-established chemistry of vinyl iodides. The proposed synthetic routes, extrapolated data, and detailed protocols offer a solid starting point for researchers to delve into the chemistry of this intriguing molecule and its analogs. The versatility of vinyl iodides in synthetic transformations underscores the potential of this compound as a valuable tool in the creation of novel chemical entities for various scientific disciplines.

References

The Ascendant Role of Substituted Vinyl Iodides in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted vinyl iodides have emerged as indispensable building blocks in contemporary organic chemistry, offering a powerful platform for the stereoselective construction of complex molecular architectures. Their unique reactivity profile, characterized by the labile carbon-iodine bond, positions them as premier substrates in a wide array of transition-metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the research applications of substituted vinyl iodides, with a focus on their utility in the synthesis of pharmaceuticals, natural products, and advanced materials.

Core Applications in Cross-Coupling Reactions

Substituted vinyl iodides are highly valued for their superior performance in numerous palladium-catalyzed cross-coupling reactions. The relatively weak C-I bond (bond dissociation energy of approximately 57.6 kcal/mol) allows for rapid oxidative addition to the metal center, often under milder conditions and with higher yields compared to their vinyl bromide or chloride counterparts.[1] This enhanced reactivity is a key advantage in the total synthesis of complex molecules where mild reaction conditions are paramount to preserve sensitive functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern synthetic chemistry. Substituted vinyl iodides are excellent electrophilic partners in this reaction, enabling the stereospecific formation of substituted alkenes, which are common motifs in biologically active molecules. The reaction generally proceeds with retention of the vinyl iodide's stereochemistry, providing a reliable method for controlling alkene geometry in the final product.[1]

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Vinyl Iodides

Vinyl Iodide SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
(E)-1-Iodo-2-phenylethenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8095[2]
(Z)-1-Iodo-1-hexene4-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane10088
(E)-3-Iodo-3-hexene2-Thiopheneboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10092
1-Iodo-2-methyl-1-propene4-Cyanophenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃THF6090
Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl halides and sp-hybridized carbons of terminal alkynes, leading to the synthesis of conjugated enynes. Vinyl iodides are particularly reactive in this transformation, often enabling the reaction to proceed at room temperature.[3] This reaction is widely employed in the synthesis of natural products, pharmaceuticals, and organic materials with interesting photophysical properties.

Table 2: Representative Yields for Sonogashira Coupling of Substituted Vinyl Iodides

Vinyl Iodide SubstrateTerminal AlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Reference
(E)-1-Iodo-1-octenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT92[4][5]
1-IodocyclohexeneTrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHBenzene6085[4][5]
(Z)-3-Iodo-2-propen-1-ol1-HexynePdCl₂(PPh₃)₂CuIEt₃NDMFRT88[3]
(E)-β-Iodostyrene4-EthynyltoluenePd(OAc)₂ / PPh₃CuIpiperidineDMF5094[4][5]
Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organohalide. Vinyl iodides are excellent substrates for this reaction due to their high reactivity.[6] A key advantage of the Stille coupling is the stability of the organostannane reagents to a wide range of reaction conditions. However, the toxicity of tin compounds is a significant drawback.[6]

Table 3: Representative Yields for Stille Coupling of Substituted Vinyl Iodides

Vinyl Iodide SubstrateOrganostannaneCatalyst SystemLigandSolventTemp (°C)Yield (%)Reference
(E)-1-Iodo-2-phenylethene(E)-Tributyl(2-phenylethenyl)stannanePd(PPh₃)₄-THF6591[7]
1-IodocyclohexeneTributyl(vinyl)stannanePdCl₂(PPh₃)₂-Toluene10087[6][7]
(Z)-1-Iodo-1-hexeneTributyl(phenyl)stannanePd₂(dba)₃P(furyl)₃NMPRT89[7]
(E)-3-Iodo-3-hexeneTributyl(ethynyl)stannanePd(OAc)₂AsPh₃DMF2593[7]
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8] Substituted vinyl iodides are effective electrophiles in this reaction, leading to the formation of substituted dienes and other conjugated systems. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Table 4: Representative Yields for Heck Reaction of Substituted Vinyl Iodides

Vinyl Iodide SubstrateAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
IodobenzeneStyrenePd(OAc)₂Et₃NDMF10085[8][9]
1-IodonaphthaleneMethyl acrylatePdCl₂K₂CO₃DMA12090[8][9]
(E)-β-Iodostyrenen-Butyl acrylatePd(PPh₃)₄NaOAcToluene11078[8][9]
1-IodocyclohexeneEthyl vinyl etherPd(OAc)₂ / P(o-tol)₃Ag₂CO₃Acetonitrile8082[8][9]
Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[10][11] This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. Substituted vinyl iodides are highly reactive electrophiles in Negishi couplings, often providing excellent yields of the cross-coupled products.[10]

Table 5: Representative Yields for Negishi Coupling of Substituted Vinyl Iodides

Vinyl Iodide SubstrateOrganozinc ReagentCatalyst SystemSolventTemp (°C)Yield (%)Reference
(E)-1-Iodo-1-octenePhenylzinc chloridePd(PPh₃)₄THF6596[10][11]
1-IodocyclohexeneEthylzinc iodidePdCl₂(dppf)THFRT88[12]
(Z)-1-Iodo-1-hexeneBenzylzinc bromideNi(acac)₂ / dppeTHF5085[10][11]
(E)-β-Iodostyrene(4-Methoxyphenyl)zinc chloridePd₂(dba)₃ / P(t-Bu)₃Dioxane8093[10][11]

Synthesis of Substituted Vinyl Iodides

The utility of substituted vinyl iodides in synthesis has driven the development of numerous methods for their preparation with high stereoselectivity. Common strategies include the hydroiodination of alkynes, iododesilylation of vinylsilanes, and the Barton-Zard reaction of hydrazones.[1]

Table 6: Common Synthetic Methods for Substituted Vinyl Iodides

MethodStarting MaterialReagentsKey FeaturesTypical Yield (%)
Hydroiodination of AlkynesTerminal or Internal AlkyneHI, NIS, or other iodine sourcesCan be regio- and stereoselective depending on conditions.60-95
IododesilylationVinylsilaneI₂, ICl, NISHigh stereospecificity, proceeds with retention of configuration.70-98
Barton-Zard ReactionKetone or AldehydeHydrazine, I₂, Base (e.g., DBU)Forms vinyl iodides from the corresponding hydrazones.65-90
Halogen ExchangeVinyl Bromide or ChlorideNaI or KI with a copper catalystStereospecific conversion of other vinyl halides to vinyl iodides.75-95

Applications in Radiolabeling for Imaging and Therapy

The incorporation of radioisotopes into biologically active molecules is a critical tool in nuclear medicine for both diagnostic imaging and targeted radiotherapy. Substituted vinyl iodides serve as important precursors for the introduction of radioiodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) into pharmaceuticals and biomolecules.[13] The stability of the aryl-iodine bond in vivo makes radioiodinated compounds containing this motif particularly attractive.[13]

Radiolabeling is often achieved through electrophilic or nucleophilic iodination reactions on precursor molecules. For instance, iododestannylation and iododeboronation of vinylstannane and vinylboronate precursors, respectively, are common methods for introducing radioiodine with high radiochemical yield and purity.[13]

Table 7: Radiolabeling of Biomolecules using Vinyl Iodide Precursors

Precursor TypeRadioisotopeLabeling MethodBiomolecule/TargetRadiochemical Yield (%)Reference
Vinylstannane¹²⁵IIododestannylationPeptide65-85[13]
Vinylboronic ester¹²³IIododeboronationSmall molecule70-90[13]
Aryliodonium salt¹²⁵INucleophilic RadioiodinationAntibody fragment36-87[14]
Triazene derivative¹²⁵ISandmeyer ReactionSPECT diagnostic agent47-75[13]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Vinyl Iodide

To a solution of the vinyl iodide (1.0 mmol) and the boronic acid (1.2 mmol) in a suitable solvent (e.g., toluene/ethanol/water, 4:1:1, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a base (e.g., 2 M aqueous Na₂CO₃, 2.0 mmol). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., 80-100 °C) for the appropriate time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of a Vinyl Iodide

In a flame-dried flask under an inert atmosphere, the vinyl iodide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%) are dissolved in a suitable solvent (e.g., THF or DMF, 5 mL). A base (e.g., triethylamine or diisopropylamine, 3.0 mmol) and the terminal alkyne (1.1 mmol) are then added. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2]

Signaling Pathways and Experimental Workflows

The catalytic cycles of the major cross-coupling reactions involving substituted vinyl iodides are well-established. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-I(L2) Vinyl-Pd(II)-I(L2) Pd(0)L2->Vinyl-Pd(II)-I(L2) Oxidative Addition (Vinyl Iodide) Vinyl-Pd(II)-OR'(L2) Vinyl-Pd(II)-OR'(L2) Vinyl-Pd(II)-I(L2)->Vinyl-Pd(II)-OR'(L2) Ligand Exchange (Base) Vinyl-R-Pd(II)(L2) Vinyl-R-Pd(II)(L2) Vinyl-Pd(II)-OR'(L2)->Vinyl-R-Pd(II)(L2) Transmetalation (R-B(OR)2) Vinyl-R-Pd(II)(L2)->Pd(0)L2 Reductive Elimination (Vinyl-R) Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-I(L2) Vinyl-Pd(II)-I(L2) Pd(0)L2->Vinyl-Pd(II)-I(L2) Oxidative Addition (Vinyl Iodide) Vinyl-Pd(II)-C≡CR(L2) Vinyl-Pd(II)-C≡CR(L2) Vinyl-Pd(II)-I(L2)->Vinyl-Pd(II)-C≡CR(L2) Transmetalation Vinyl-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Vinyl-C≡CR) CuI CuI Cu-C≡CR Cu-C≡CR CuI->Cu-C≡CR Alkyne + Base Cu-C≡CR->Vinyl-Pd(II)-I(L2) Cu-C≡CR->CuI Stille_Coupling Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-I(L2) Vinyl-Pd(II)-I(L2) Pd(0)L2->Vinyl-Pd(II)-I(L2) Oxidative Addition (Vinyl Iodide) Vinyl-R-Pd(II)(L2) Vinyl-R-Pd(II)(L2) Vinyl-Pd(II)-I(L2)->Vinyl-R-Pd(II)(L2) Transmetalation (R-SnBu3) Vinyl-R-Pd(II)(L2)->Pd(0)L2 Reductive Elimination (Vinyl-R)

References

An In-depth Technical Guide to the Formation of 1-Iodo-2-methyloct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of formation for 1-Iodo-2-methyloct-1-ene, a vinyl iodide of interest in synthetic chemistry. Due to the limited availability of specific experimental data for this compound, this guide presents a putative synthetic pathway based on well-established principles of alkyne chemistry, with data extrapolated from analogous reactions.

Introduction

Vinyl iodides are versatile intermediates in organic synthesis, serving as precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Heck, and Sonogashira couplings. The specific substitution pattern of this compound, featuring an iodine atom on the less substituted carbon of the double bond and a methyl group on the more substituted carbon, makes it a valuable building block for the introduction of a substituted octyl chain in the synthesis of complex organic molecules. Its formation is achieved through the hydroiodination of the corresponding terminal alkyne, 2-methyloct-1-yne.

Mechanism of Formation

The formation of this compound from 2-methyloct-1-yne proceeds via an electrophilic addition of hydrogen iodide (HI) across the carbon-carbon triple bond. The reaction follows Markovnikov's rule, which dictates that the hydrogen atom adds to the carbon atom that already bears the greater number of hydrogen atoms, and the halide adds to the more substituted carbon atom.

The key steps of the mechanism are:

  • Protonation of the Alkyne: The pi electrons of the alkyne's triple bond act as a nucleophile, attacking the electrophilic hydrogen of hydrogen iodide. This protonation occurs at the terminal carbon (C1), leading to the formation of a secondary vinyl cation intermediate at the more substituted carbon (C2). This regioselectivity is driven by the stabilizing effect of the methyl group on the adjacent positive charge.

  • Nucleophilic Attack by Iodide: The iodide ion (I⁻), now a nucleophile, attacks the electron-deficient vinyl cation. This attack results in the formation of the final product, this compound.

The stereochemistry of the addition is typically anti, resulting in the formation of the (E)-isomer as the major product. However, the stereoselectivity can be influenced by the reaction conditions.

Mechanism of this compound Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 2-methyloct-1-yne inter Secondary Vinyl Cation r1->inter Protonation (Markovnikov) r2 + HI p1 This compound inter->p1 Nucleophilic Attack by I-

Figure 1: Reaction mechanism for the formation of this compound.

Experimental Protocol

The following is a putative experimental protocol for the synthesis of this compound, based on general procedures for the hydroiodination of terminal alkynes.

Materials:

  • 2-methyloct-1-yne (starting material)

  • Anhydrous diethyl ether or dichloromethane (solvent)

  • Hydrogen iodide (57% in water, or generated in situ)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium thiosulfate (10% aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • Reaction Setup: A solution of 2-methyloct-1-yne (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

  • Addition of HI: Hydrogen iodide (1.1 eq) is added dropwise to the stirred solution. The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature, with monitoring by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford the pure this compound.

Experimental Workflow for this compound Synthesis start Start setup Reaction Setup: 2-methyloct-1-yne in Et2O at 0°C start->setup addition Slow addition of HI setup->addition reaction Stir at 0°C to RT (Monitor by TLC/GC) addition->reaction quench Quench with NaHCO3 (aq) reaction->quench workup Aqueous Workup: - Separate layers - Extract aqueous layer - Wash with Na2S2O3 and Brine quench->workup dry Dry organic layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure this compound purify->product

Figure 2: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields and selectivities for the hydroiodination of terminal alkynes.

ParameterExpected ValueNotes
Yield 75-90%Highly dependent on reaction conditions and purity of starting materials.
Regioselectivity >95% (Markovnikov)The formation of the anti-Markovnikov product is generally not observed under these conditions.
Stereoselectivity >90% (E-isomer)Anti-addition of HI is the predominant pathway.
Purity (after chromatography) >98%As determined by GC-MS and NMR spectroscopy.

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.0-6.2 (s, 1H, =CHI), 2.1-2.3 (t, 2H, -CH₂-C=), 1.8-2.0 (s, 3H, -C(CH₃)=), 1.2-1.5 (m, 8H, alkyl chain), 0.8-1.0 (t, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140-145 (-C(CH₃)=), ~80-85 (=CHI), and other peaks corresponding to the alkyl chain carbons.

  • Mass Spectrometry (EI): M⁺ peak corresponding to the molecular weight of C₉H₁₇I.

Conclusion

The synthesis of this compound is readily achievable through the electrophilic addition of hydrogen iodide to 2-methyloct-1-yne. The reaction proceeds via a well-understood Markovnikov mechanism, yielding the desired product with high regioselectivity and stereoselectivity. The provided experimental protocol and expected data serve as a valuable guide for researchers in the fields of organic synthesis and drug development for the preparation and characterization of this useful synthetic intermediate. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

Methodological & Application

Application Notes and Protocols: 1-Iodo-2-methyloct-1-ene in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-iodo-2-methyloct-1-ene in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in organic synthesis and drug discovery for the construction of complex molecular architectures.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. Vinyl iodides, such as this compound, are particularly valuable substrates in these reactions due to the high reactivity of the carbon-iodine bond, which often allows for milder reaction conditions and broader substrate scope. The resulting substituted alkenes are key intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.

Application: Synthesis of Substituted Alkenes

This compound serves as a versatile precursor for the synthesis of a variety of di- and tri-substituted alkenes. Through Suzuki cross-coupling with various aryl-, heteroaryl-, or vinylboronic acids, researchers can introduce diverse functionalities at the 1-position of the octene backbone. This methodology is particularly relevant in drug development for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

General Reaction Scheme

The general scheme for the Suzuki cross-coupling of this compound with a generic boronic acid is depicted below:

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Coupled_Product Coupled Product This compound->Coupled_Product + Boronic_Acid R-B(OH)₂ Boronic_Acid->Coupled_Product + Catalyst Pd Catalyst Catalyst->Coupled_Product Base Base Base->Coupled_Product Solvent Solvent Solvent->Coupled_Product Byproducts Byproducts

Caption: General Suzuki cross-coupling reaction scheme.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki cross-coupling of this compound with various boronic acids. These data are representative and may vary based on the specific substrate and reaction scale.

EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O801292
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane100895
33-Pyridinylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃THF651688
4Thiophene-2-boronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O901090
5Vinylboronic acid pinacol esterPd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O801285

Experimental Protocols

Materials and Equipment:

  • This compound

  • Appropriate boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃)

  • Anhydrous solvents (e.g., Toluene, Dioxane, THF, DME)

  • Degassed water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

General Procedure for Suzuki Cross-Coupling:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (as specified in the table), and the ligand (if required).

  • Add the base (2.0-3.0 equiv).

  • Add the anhydrous solvent and degassed water (if applicable) via syringe. The typical solvent ratio for biphasic systems is 4:1 to 10:1 (organic:aqueous).

  • The reaction mixture is stirred and heated to the specified temperature for the indicated time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry.

Experimental Workflow Diagram

Suzuki_Workflow A Assemble Reactants (this compound, Boronic Acid, Catalyst, Ligand, Base) B Add Solvents (Anhydrous Organic Solvent, Degassed Water) A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Reaction (TLC) C->D E Workup (Extraction and Washing) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving the palladium catalyst.

Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-I PdII_B R¹-Pd(II)L₂-OR' PdII_C R¹-Pd(II)L₂-R² PdII_C->Pd0 Reductive Elimination R1R2 R1R2 PdII_C->R1R2 Product R¹-R² R1I R¹-I R1I->Pd0 Oxidative Addition Base Base Base->PdII_A Ligand Exchange R2B R²-B(OH)₂ R2B->PdII_B Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Disclaimer: The provided protocols and data are intended as a general guide. Optimal conditions may vary depending on the specific substrates and reaction scale. It is recommended to perform small-scale optimization experiments before scaling up. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for Sonogashira Coupling of 1-Iodo-2-methyloct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide range of functional groups.[1] Vinyl iodides are particularly reactive substrates in Sonogashira couplings, generally leading to high yields and stereospecific retention of the double bond geometry.[1] This document provides a detailed protocol for the Sonogashira coupling of (E)-1-Iodo-2-methyloct-1-ene with various terminal alkynes, offering a reliable method for the synthesis of a diverse range of enyne products.

Reaction Principle

The Sonogashira coupling reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl iodide, forming a Pd(II) intermediate.

  • Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide species.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final enyne product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

This section outlines a general protocol for the Sonogashira coupling of 1-Iodo-2-methyloct-1-ene with various terminal alkynes. The specific conditions may require optimization depending on the nature of the alkyne.

Materials:

  • (E)-1-Iodo-2-methyloct-1-ene

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Propargyl alcohol, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))

  • Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)

  • Anhydrous and anaerobic conditions (Schlenk line or glovebox)

General Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).

  • Add the solvent (e.g., THF or Et₃N) and stir the mixture for a few minutes.

  • Add the base (if not used as the solvent, e.g., 2-3 equivalents).

  • Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.

  • Finally, add (E)-1-Iodo-2-methyloct-1-ene (1.0 equivalent) to the flask.

  • Stir the reaction mixture at room temperature or heat as required (see Table 1 for specific examples). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired enyne.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of vinyl iodides with various terminal alkynes, providing a reference for the expected outcomes with this compound.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT3~85-95
21-HexynePd(PPh₃)₄ / CuIi-Pr₂NHDMF405~80-90
3Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT4~75-85
4TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NToluene506~90-98

Note: Yields are approximate and based on literature for analogous vinyl iodides. Optimization for this compound may be required.

Mandatory Visualizations

To further elucidate the experimental process and the underlying chemical transformation, the following diagrams are provided.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd(0)L2 Pd(0)L₂ Vinyl-Pd(II)-I R¹(I)Pd(II)L₂ Pd(0)L2->Vinyl-Pd(II)-I Oxidative Addition (R¹-I) Vinyl-Pd(II)-Alkyne R¹(R²)Pd(II)L₂ Vinyl-Pd(II)-I->Vinyl-Pd(II)-Alkyne Transmetalation Cu-Acetylide Cu(I)CCR² Vinyl-Pd(II)-Alkyne->Pd(0)L2 Reductive Elimination Product R¹-C≡C-R² Vinyl-Pd(II)-Alkyne->Product Cu(I)X Cu(I)X Cu-Alkyne_pi [Cu(I)(HCCR²)]⁺X⁻ Cu(I)X->Cu-Alkyne_pi + H-C≡C-R² Cu-Alkyne_pi->Cu-Acetylide + Base - Base·H⁺X⁻ Cu-Acetylide->Cu(I)X Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification A 1. Add Pd catalyst and CuI to a dry Schlenk flask under inert atmosphere. B 2. Add solvent and base. A->B C 3. Add terminal alkyne. B->C D 4. Add this compound. C->D E 5. Stir at appropriate temperature. D->E F 6. Monitor progress by TLC or GC-MS. E->F G 7. Quench with aq. NH₄Cl. F->G H 8. Extract with organic solvent. G->H I 9. Wash, dry, and concentrate. H->I J 10. Purify by column chromatography. I->J Product Final Enyne Product J->Product

References

Application Notes and Protocols: Stille Coupling of 1-Iodo-2-methyloct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][2] Vinyl iodides are particularly effective electrophiles in Stille couplings due to the high reactivity of the carbon-iodine bond.[1] 1-Iodo-2-methyloct-1-ene is a useful substrate for introducing a substituted octenyl moiety into a target molecule, with the stereochemistry of the double bond being retained throughout the reaction under typical conditions.[1] This application note provides an overview of the Stille coupling applications of this compound, including detailed protocols and data for representative transformations.

Applications in Organic Synthesis

The products derived from the Stille coupling of this compound have potential applications in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials. The substituted octenyl group can serve as a key building block for lipophilic side chains or as a precursor for further chemical modifications. For instance, the resulting dienes or enynes can be employed in cycloaddition reactions or other transformations to construct intricate molecular architectures. The Stille coupling reaction has been utilized to introduce novel vinyl and alkynyl substituents in the synthesis of C2-substituted pyrrolo[2,1-c][1][4]benzodiazepines (PBDs), which have shown significant cytotoxicity profiles in cancer cell lines.[5]

Key Experimental Parameters

Successful Stille couplings are dependent on several key parameters:

  • Catalyst: Palladium(0) complexes are typically used as catalysts. Common precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][2]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or triphenylarsine (AsPh₃), are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle.[1][6]

  • Organostannane: A variety of organostannanes can be used, including vinyl-, aryl-, alkynyl-, and allylstannanes.[1] The reactivity of the organostannane is a critical factor, with alkynylstannanes being among the most reactive.[1]

  • Solvent: Anhydrous, degassed solvents are crucial to prevent side reactions. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[6]

  • Temperature: Reactions are typically conducted at elevated temperatures, ranging from 50 °C to 100 °C, to ensure a reasonable reaction rate.[4]

Quantitative Data Summary

The following table summarizes representative data for the Stille coupling of this compound with various organostannanes. Please note that these are representative yields based on similar vinyl iodide couplings and may vary depending on the specific reaction conditions.

EntryOrganostannane PartnerCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-THF701285
2Tributyl(phenyl)stannanePd₂(dba)₃ (2.5)PPh₃ (10)DMF801892
3Tributyl(phenylethynyl)stannanePd(PPh₃)₄ (5)-THF60895
4(E)-Tributyl(styryl)stannanePd₂(dba)₃ (2.5)AsPh₃ (10)NMP902488

Experimental Protocols

General Procedure for Stille Coupling

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(phenyl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., THF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the organostannane (1.1 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add anhydrous, degassed solvent (e.g., THF) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Stir the reaction mixture at the desired temperature (e.g., 70 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Stille_Coupling_Mechanism cluster_transmetalation Pd0 Pd(0)Ln PdII_RX R¹-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition RX R¹-X (this compound) R2SnR3 R²-SnR₃ (Organostannane) PdII_R1R2 R¹-Pd(II)Ln-R² XSnR3 X-SnR₃ PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 R1R2 R¹-R² (Coupled Product) PdII_R1R2->R1R2 Reductive Elimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow start Start reagents Combine this compound, Organostannane, and Catalyst in Solvent under Inert Atmosphere start->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup with KF to Remove Tin Byproducts monitoring->workup Complete extraction Extraction with Organic Solvent workup->extraction purification Purification by Column Chromatography extraction->purification product Characterize Pure Product purification->product end End product->end

Caption: General experimental workflow for Stille coupling.

References

Application Notes and Protocols: 1-Iodo-2-methyloct-1-ene as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Iodo-2-methyloct-1-ene, a valuable vinyl iodide intermediate. Detailed protocols for its preparation and its application in key carbon-carbon bond-forming reactions are presented, alongside structured data and visualizations to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a key synthetic building block, valued for its role in introducing a substituted octenyl moiety into complex molecules. As a vinyl iodide, it exhibits high reactivity in a variety of transition metal-catalyzed cross-coupling reactions. Vinyl iodides are generally more reactive than their bromide or chloride analogs, often leading to higher yields and milder reaction conditions in processes such as Suzuki, Sonogashira, Heck, and Stille couplings. This enhanced reactivity makes this compound a preferred intermediate in the synthesis of natural products, pharmaceuticals, and advanced materials.

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the electrophilic monoiodination of the corresponding alkene, 2-methyloct-1-ene. This reaction proceeds via the formation of an iodonium ion intermediate, followed by elimination to yield the desired vinyl iodide.

Experimental Protocol: Electrophilic Monoiodination of 2-methyloct-1-ene

Materials:

  • 2-methyloct-1-ene

  • Iodine (I₂)

  • N,N-Dimethylacetamide (DMA)

  • Sodium bisulfite (NaHSO₃) solution (saturated)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-methyloct-1-ene (1.0 eq) in N,N-dimethylacetamide (DMA), add elemental iodine (1.5 eq) portion-wise at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bisulfite to quench the excess iodine.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound as a colorless oil.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a high degree of control and efficiency. Below are detailed protocols for two of the most common and powerful applications: the Sonogashira coupling and the Suzuki coupling.

Sonogashira Coupling: Synthesis of Enynes

The Sonogashira coupling facilitates the formation of a C(sp)-C(sp²) bond between a terminal alkyne and a vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes, which are important structural motifs in many natural products and functional materials.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Argon or Nitrogen gas supply

Procedure:

  • To a Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), anhydrous THF, and triethylamine (2.0 eq).

  • To this solution, add phenylacetylene (1.2 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired enyne product.

Suzuki Coupling: Synthesis of Substituted Alkenes

The Suzuki coupling reaction forms a C(sp²)-C(sp²) bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. This reaction is renowned for its mild conditions, high functional group tolerance, and stereospecificity, making it a cornerstone of modern organic synthesis.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and phenylboronic acid (1.2 eq) in toluene.

  • Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to obtain the desired substituted alkene.

Data Presentation

ReactionSubstrate 1Substrate 2CatalystBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Synthesis 2-methyloct-1-eneIodine (I₂)--DMART1-275-85
Sonogashira This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT3-680-90
Suzuki This compoundPhenylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O854-885-95

Note: Yields are typical and may vary depending on reaction scale and purity of reagents.

Visualizations

Synthesis of this compound

Synthesis 2-methyloct-1-ene 2-methyloct-1-ene This compound This compound 2-methyloct-1-ene->this compound I₂, DMA, RT Sonogashira cluster_reactants Reactants This compound This compound Product (Enyne) Product (Enyne) This compound->Product (Enyne) Phenylacetylene Phenylacetylene Phenylacetylene->Product (Enyne) Catalyst\n[Pd(PPh₃)₂Cl₂, CuI] Catalyst [Pd(PPh₃)₂Cl₂, CuI] Catalyst\n[Pd(PPh₃)₂Cl₂, CuI]->Product (Enyne) Et₃N, THF, RT Suzuki cluster_reactants Reactants This compound This compound Product (Alkene) Product (Alkene) This compound->Product (Alkene) Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Product (Alkene) Catalyst\n[Pd(OAc)₂, PPh₃] Catalyst [Pd(OAc)₂, PPh₃] Catalyst\n[Pd(OAc)₂, PPh₃]->Product (Alkene) K₂CO₃, Toluene/H₂O, 85°C

Application Notes and Protocols: Experimental Procedure for Negishi Coupling with 1-Iodo-2-methyloct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Negishi cross-coupling reaction of (E/Z)-1-Iodo-2-methyloct-1-ene with an alkylzinc reagent. The Negishi coupling is a powerful and versatile carbon-carbon bond-forming reaction widely employed in organic synthesis, particularly in the construction of complex molecules in medicinal chemistry and materials science.[1][2] This protocol is designed to be a starting point for researchers, offering a comprehensive methodology that can be adapted and optimized for specific research needs.

Reaction Principle

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[1][3] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] This method is known for its high functional group tolerance and stereospecificity, making it a valuable tool in modern organic synthesis.[1][4] In this specific application, a vinyl iodide ((E/Z)-1-Iodo-2-methyloct-1-ene) is coupled with an alkylzinc reagent to form a new carbon-carbon bond.

Experimental Workflow

The overall experimental workflow consists of two main stages: the preparation of the organozinc reagent and the subsequent cross-coupling reaction.

Negishi_Coupling_Workflow cluster_prep Organozinc Reagent Preparation cluster_coupling Negishi Coupling Reaction A Activate Zinc Dust B React Alkyl Halide with Activated Zinc A->B Iodine or 1,2-Dibromoethane C Combine Organozinc Reagent, Vinyl Iodide, Catalyst, and Ligand B->C Transfer of Alkylzinc Reagent D Reaction under Inert Atmosphere C->D E Work-up and Purification D->E F Product Analysis (NMR, GC-MS) E->F Characterization Negishi_Catalytic_Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition R-X R-I (Vinyl Iodide) R-X->R-Pd(II)(X)L_n R'-ZnX' R'-ZnBr (Alkylzinc) R-Pd(II)(R')L_n R-Pd(II)(R')L_n R'-ZnX'->R-Pd(II)(R')L_n R-R' Coupled Product R-Pd(II)(X)L_n->R-Pd(II)(R')L_n Transmetalation R-Pd(II)(R')L_n->Pd(0)L_n Reductive Elimination R-Pd(II)(R')L_n->R-R'

References

Application of 1-Iodo-2-methyloct-1-ene and Structurally Related Vinyl Iodides in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl iodides are versatile synthetic intermediates prized for their reactivity in a variety of carbon-carbon bond-forming reactions, making them valuable building blocks in the total synthesis of complex natural products. While direct applications of 1-Iodo-2-methyloct-1-ene in prominent natural product syntheses are not extensively documented in readily available literature, the principles of its reactivity and application can be thoroughly illustrated through the use of structurally similar vinyl iodides. This document provides detailed application notes and protocols for the use of such vinyl iodides in the synthesis of marine natural products, highlighting their role in key bond-forming strategies.

Introduction

Vinyl iodides, characterized by an iodine atom attached to a carbon-carbon double bond, are highly effective electrophiles in transition metal-catalyzed cross-coupling reactions. Their utility stems from the high reactivity of the C-I bond towards oxidative addition to low-valent transition metals, such as palladium and nickel. This reactivity, combined with the stereochemical stability of the double bond, allows for the precise and controlled construction of complex carbon skeletons. Common coupling reactions involving vinyl iodides include the Suzuki, Stille, Heck, Sonogashira, and Negishi reactions.[1]

This document will focus on the application of trisubstituted vinyl iodides, structurally analogous to this compound, in the synthesis of marine natural products. We will explore specific examples, providing detailed experimental protocols for key transformations and summarizing quantitative data in tabular format.

Case Study 1: Synthesis of (-)-Isoprelaurefucin via Sonogashira Coupling

The synthesis of the marine natural product (-)-isoprelaurefucin, a metabolite from red algae, provides an excellent example of the strategic use of a vinyl iodide in a Sonogashira coupling reaction to construct a key enyne moiety.[2]

Reaction Scheme

The core of this strategy involves the coupling of a functionalized vinyl iodide with a terminal alkyne, catalyzed by palladium and copper species.

G cluster_product Product vinyl_iodide Vinyl Iodide Intermediate enyne Enyne Product (Intermediate for (-)-Isoprelaurefucin) vinyl_iodide->enyne Sonogashira Coupling alkyne Trimethylsilylacetylene alkyne->enyne pd_catalyst Pd(PPh3)4 pd_catalyst->enyne cu_catalyst CuI cu_catalyst->enyne base Et2NH base->enyne

Caption: Sonogashira coupling of a vinyl iodide and a terminal alkyne.

Quantitative Data
EntryVinyl Iodide SubstrateAlkyne SubstrateCatalyst SystemBaseSolventYield (%)
1Functionalized cyclic vinyl iodideTrimethylsilylacetylenePd(PPh3)4, CuIEt2NHBenzene85
Experimental Protocol: Sonogashira Coupling

Materials:

  • Functionalized vinyl iodide intermediate (1.0 equiv)

  • Trimethylsilylacetylene (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

  • Copper(I) iodide (0.1 equiv)

  • Diethylamine (Et2NH) (5.0 equiv)

  • Anhydrous benzene

Procedure:

  • To a stirred solution of the vinyl iodide in anhydrous benzene are added diethylamine and trimethylsilylacetylene under an inert atmosphere (argon or nitrogen).

  • Copper(I) iodide and tetrakis(triphenylphosphine)palladium(0) are then added to the reaction mixture.

  • The mixture is stirred at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and washed successively with saturated aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired enyne product.

Case Study 2: Synthesis of a Leustroducsin/Phoslactomycin Intermediate via Negishi Coupling

The synthesis of advanced intermediates for the natural products leustroducsins and phoslactomycins showcases the application of a vinyl iodide in a Negishi coupling reaction. This reaction is particularly useful for coupling with organozinc reagents, which are often prepared from organolithium or Grignard reagents.

Reaction Workflow

The overall workflow involves the preparation of an organozinc reagent from the vinyl iodide, followed by the palladium-catalyzed cross-coupling with an appropriate electrophile.

G cluster_start Starting Material cluster_organozinc Organozinc Formation cluster_coupling Negishi Coupling vinyl_iodide Lactone-derived Vinyl Iodide lithiation Lithiation (n-BuLi) vinyl_iodide->lithiation transmetalation Transmetalation (ZnCl2) lithiation->transmetalation organozinc Organozinc Reagent transmetalation->organozinc coupled_product Coupled Product organozinc->coupled_product Negishi Coupling electrophile Ketone Electrophile electrophile->coupled_product pd_catalyst Pd(PPh3)4 pd_catalyst->coupled_product

References

Application Note: High-Purity Isolation of (E/Z)-1-Iodo-2-methyloct-1-ene via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Iodo-2-methyloct-1-ene is a key intermediate in various organic syntheses, valued for its utility in cross-coupling reactions and the introduction of a functionalized octyl chain. The stereochemistry of the double bond (E/Z) can be critical for subsequent reaction pathways and the biological activity of the final products. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel. The method is designed to efficiently remove common impurities such as starting materials, reagents, and by-products, yielding the desired iodoalkene with high purity.

Data Presentation:

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard grade for flash chromatography.
Mobile Phase Hexanes or Petroleum EtherA non-polar eluent is typically sufficient.
TLC Rf of Product ~0.35In 100% Hexanes. This is an ideal target for good separation.[1]
Column Dimensions 20 mm ID x 50 cm LSuitable for purifying ~1 g of crude material.[1]
Silica Gel Amount 30-50 gFor ~1 g of crude product (30-50:1 ratio).[2]
Elution Mode IsocraticA single solvent system is used throughout the purification.
Typical Yield >90%Dependent on the purity of the crude material.
Purity after Column >98%As determined by GC-MS or ¹H NMR.

Experimental Protocol:

1. Preparation of the Solvent System:

  • Based on Thin-Layer Chromatography (TLC) analysis of the crude reaction mixture, a suitable solvent system is determined. For a non-polar compound like this compound, 100% hexanes or petroleum ether is a good starting point.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.35 for the desired product on a silica gel TLC plate.[1] This allows for effective separation from both more polar and less polar impurities.

2. Packing the Chromatography Column:

  • Select a glass column of appropriate size (e.g., 20 mm inner diameter for ~1 g of crude material).[1]

  • Ensure the column is securely clamped in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 0.5 cm).[1]

  • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., hexanes).[3]

  • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica gel has settled, add a protective layer of sand (approx. 1-2 cm) to the top of the silica bed.[2]

  • Wash the column with several column volumes of the eluent, ensuring the solvent level never drops below the top of the sand layer, to obtain a well-packed, stable bed.[2][4]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a low-boiling solvent, such as dichloromethane or the eluent itself.[4]

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to be absorbed into the silica gel until the liquid level is just at the top of the sand.

  • Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is loaded onto the silica. Repeat this wash step 2-3 times.

4. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Apply gentle positive pressure (using a pump or regulated air/nitrogen line) to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front).[4]

  • Collect the eluting solvent in appropriately sized test tubes or flasks.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Spot each fraction on a TLC plate and visualize the spots under UV light (iodine-containing compounds often quench fluorescence) or by using a suitable stain (e.g., potassium permanganate).

5. Product Isolation:

  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the final yield and assess the purity of the isolated compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization:

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis 1. TLC Analysis of Crude Mixture Solvent_Selection 2. Select Eluent (e.g., Hexanes) TLC_Analysis->Solvent_Selection Column_Packing 3. Pack Silica Gel Column Solvent_Selection->Column_Packing Sample_Loading 4. Load Crude Sample Column_Packing->Sample_Loading Elution 5. Elute with Solvent Sample_Loading->Elution Fraction_Collection 6. Collect Fractions Elution->Fraction_Collection TLC_Monitoring 7. Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions 8. Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal 9. Solvent Evaporation Combine_Fractions->Solvent_Removal Final_Product 10. Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: 1-Iodo-2-methyloct-1-ene as a Precursor for Organometallic Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-iodo-2-methyloct-1-ene as a versatile precursor for the synthesis of key organometallic reagents, namely organolithium and Grignard reagents. The resulting (2-methyloct-1-en-1-yl)lithium and (2-methyloct-1-en-1-yl)magnesium iodide are potent nucleophiles valuable in carbon-carbon bond formation, a cornerstone of organic synthesis and drug discovery.

Introduction

Vinyllithium and vinyl Grignard reagents are indispensable tools in synthetic organic chemistry, enabling the stereospecific formation of complex molecular architectures. This compound is a readily accessible starting material for generating such reagents. The presence of the methyl group at the 2-position provides steric hindrance that can influence the regioselectivity of subsequent reactions. The protocols detailed below are based on established methodologies for the preparation of vinyl organometallics from vinyl iodides.

Synthesis of (2-methyloct-1-en-1-yl)lithium via Lithium-Halogen Exchange

The lithium-halogen exchange reaction is a rapid and efficient method for the preparation of vinyllithium reagents from vinyl iodides.[1][2] This reaction typically proceeds with retention of the double bond stereochemistry. The choice of the alkyllithium reagent (commonly n-butyllithium or tert-butyllithium) and reaction temperature are critical for achieving high yields and minimizing side reactions.

Experimental Protocol:

Materials:

  • This compound

  • tert-Butyllithium (t-BuLi) in pentane (typically 1.7 M)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Argon or nitrogen gas supply

  • Schlenk flask and other oven-dried glassware

  • Syracuses and cannulas

Procedure:

  • Under an inert atmosphere (argon or nitrogen), a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF (to make a ~0.5 M solution) is prepared in a Schlenk flask.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • tert-Butyllithium (2.1 equivalents) is added dropwise to the stirred solution via syringe over a period of 10-15 minutes. The reaction is typically very fast.[2]

  • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 30 minutes to ensure complete exchange.

  • The resulting solution of (2-methyloct-1-en-1-yl)lithium is ready for use in subsequent reactions.

Note: The use of two equivalents of t-BuLi is common. The first equivalent performs the lithium-halogen exchange, and the second equivalent reacts with the tert-butyl iodide byproduct to form non-nucleophilic isobutane and isobutylene, preventing side reactions.[2]

Reaction Scheme:

G cluster_0 Lithium-Halogen Exchange This compound This compound Reaction Reaction This compound->Reaction 2.1 eq t-BuLi Et2O or THF, -78 °C (2-methyloct-1-en-1-yl)lithium (2-methyloct-1-en-1-yl)lithium Reaction->(2-methyloct-1-en-1-yl)lithium

Caption: Synthesis of (2-methyloct-1-en-1-yl)lithium.

Synthesis of (2-methyloct-1-en-1-yl)magnesium Iodide (Grignard Reagent)

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent. For vinyl iodides, tetrahydrofuran (THF) is often a more effective solvent than diethyl ether.[3] Activation of the magnesium surface is crucial for initiating the reaction.

Experimental Protocol:

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (a small crystal for activation)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or nitrogen gas supply

  • Three-necked round-bottom flask and other oven-dried glassware

  • Reflux condenser

  • Addition funnel

Procedure:

  • A three-necked flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel is assembled and flame-dried under a stream of inert gas.

  • Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added to activate the magnesium surface.

  • A solution of this compound (1.0 equivalent) in anhydrous THF is prepared and transferred to the addition funnel.

  • A small portion of the vinyl iodide solution is added to the magnesium turnings. The reaction is initiated, which may require gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • Once the reaction has initiated, the remaining vinyl iodide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for 1-2 hours to ensure complete conversion.

  • The resulting grey to brownish solution of (2-methyloct-1-en-1-yl)magnesium iodide is then cooled to room temperature and is ready for use.

Reaction Scheme:

G cluster_1 Grignard Reagent Formation This compound This compound Reaction Reaction This compound->Reaction Mg, THF I2 (cat.), Reflux (2-methyloct-1-en-1-yl)magnesium iodide (2-methyloct-1-en-1-yl)magnesium iodide Reaction->(2-methyloct-1-en-1-yl)magnesium iodide

Caption: Synthesis of a vinyl Grignard reagent.

Applications in Synthesis: Reaction with Electrophiles

Both (2-methyloct-1-en-1-yl)lithium and (2-methyloct-1-en-1-yl)magnesium iodide are powerful nucleophiles that react with a wide range of electrophiles. A common and highly valuable application is their reaction with carbonyl compounds to form new carbon-carbon bonds.

General Protocol for Reaction with an Aldehyde or Ketone:
  • The freshly prepared solution of the organolithium or Grignard reagent is cooled to an appropriate temperature (typically -78 °C for the organolithium and 0 °C for the Grignard reagent).

  • A solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred organometallic solution.

  • The reaction mixture is stirred for a specified time (e.g., 1-3 hours) at the same temperature or allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Illustrative Workflow:

workflow cluster_precursor Precursor cluster_reagents Organometallic Reagents cluster_reaction Reaction with Electrophile precursor This compound organolithium (2-methyloct-1-en-1-yl)lithium precursor->organolithium t-BuLi, Et2O, -78°C grignard (2-methyloct-1-en-1-yl)magnesium iodide precursor->grignard Mg, THF, reflux product Tertiary or Secondary Allylic Alcohol organolithium->product grignard->product carbonyl Aldehyde or Ketone carbonyl->product

Caption: Synthetic utility of derived organometallics.

Quantitative Data Summary

Organometallic ReagentElectrophileProduct TypeTypical Yield Range (%)
VinyllithiumAldehydeSecondary Allylic Alcohol70-90
VinyllithiumKetoneTertiary Allylic Alcohol65-85
Vinyl GrignardAldehydeSecondary Allylic Alcohol75-95
Vinyl GrignardKetoneTertiary Allylic Alcohol70-90

Conclusion

This compound serves as a valuable and accessible precursor for the generation of (2-methyloct-1-en-1-yl)lithium and (2-methyloct-1-en-1-yl)magnesium iodide. These organometallic reagents are key intermediates for the stereospecific construction of carbon-carbon bonds, finding broad application in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. The protocols provided herein offer a solid foundation for the utilization of this versatile building block in various research and development settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-Iodo-2-methyloct-1-ene Couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 1-Iodo-2-methyloct-1-ene.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for this compound?

A1: The most common and effective cross-coupling reactions for vinyl iodides like this compound are Palladium-catalyzed reactions such as Suzuki-Miyaura, Negishi, and Sonogashira couplings. These reactions are widely used to form carbon-carbon bonds.[1][2][3] Copper-catalyzed couplings, like the Ullmann-Goldberg reaction, are also utilized, particularly for forming carbon-heteroatom bonds.

Q2: What is a typical starting catalyst loading for these reactions?

A2: For Palladium-catalyzed reactions, a typical starting catalyst loading ranges from 0.5 to 5 mol%.[4] For initial screening, 1-2 mol% is often a good starting point.[5] In some highly efficient systems, catalyst loading can be as low as 0.01 mol%.[6] For copper-catalyzed reactions, the loading can vary more widely, from 1 to 20 mol%, depending on the specific reaction type and substrates.[7]

Q3: How do I choose the right catalyst and ligand?

A3: The choice of catalyst and ligand is crucial for success. For Suzuki-Miyaura couplings, Palladium catalysts with phosphine ligands like SPhos or XPhos are often effective.[8] In Negishi couplings, bulky, electron-rich phosphine ligands such as RuPhos can inhibit undesirable side reactions and improve yields.[9] The selection depends on the specific coupling partners and desired outcome. It is often necessary to screen a variety of catalyst/ligand combinations to find the optimal conditions.[9]

Q4: My reaction is not proceeding to completion. What should I do?

A4: If you are experiencing low conversion, there could be several reasons.[10] First, ensure your reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.[11] You can try increasing the reaction temperature or switching to a higher-boiling solvent. Increasing the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%) can also improve conversion. Finally, consider if the chosen base is appropriate and used in a sufficient amount.

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of catalyst loading for this compound couplings.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is not old or decomposed. Use a freshly opened bottle or a pre-catalyst system like PEPPSI™ or Buchwald G3/G4 precatalysts for reliable generation of the active Pd(0) species.[10][11]
Improper Reaction Setup Cross-coupling reactions are sensitive to oxygen.[11] Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere. Degas all solvents and liquid reagents thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles.[11]
Incorrect Ligand Choice The ligand has a significant impact on catalyst activity. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often required to promote reductive elimination.[9] Screen a panel of ligands to identify the optimal one for your specific transformation.
Insufficient Base The base is crucial for the transmetallation step in many cross-coupling reactions.[12] Ensure the base is strong enough and present in sufficient stoichiometry (typically 2-3 equivalents). For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary.[13]
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid (Suzuki) This is often caused by the presence of oxygen.[10][14] Rigorously degas all reagents and solvents and maintain a strict inert atmosphere throughout the reaction.[11] Using a pre-catalyst that efficiently generates the active Pd(0) species can also minimize side reactions.[10]
Protodeboronation (Suzuki) This occurs when the boronic acid is hydrolyzed before it can transmetalate.[10] Use less harsh reaction conditions (lower temperature), a milder base, or switch to a more stable boronic ester derivative (e.g., pinacol boronate).[10]
β-Hydride Elimination For couplings involving alkyl partners, β-hydride elimination can be a competing pathway.[15] Using bulky ligands can disfavor this process.[10]
Issue 3: Difficulty in Reproducing Results
Possible Cause Troubleshooting Step
Variable Reagent Quality Ensure the purity of your this compound and coupling partner. Impurities can poison the catalyst. Use freshly purified reagents if necessary.
Inconsistent Catalyst Loading Accurately weigh the catalyst. For very low loadings, it is advisable to prepare a stock solution of the catalyst and add it via syringe to ensure accurate and reproducible amounts.
Stirring Rate For biphasic reactions (e.g., Suzuki with an aqueous base), vigorous stirring is essential to ensure proper mixing and maximize the interfacial area where the reaction occurs.[10]

Experimental Protocols

General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific substrate combination.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Ligand (if not using a pre-formed catalyst complex)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • In a separate vial, weigh the Palladium catalyst and ligand (if applicable) to achieve the desired catalyst loading (e.g., 0.5, 1.0, 2.0 mol%).

  • Seal the reaction vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add the anhydrous, degassed solvent to the reaction vial via syringe.

  • Add the catalyst/ligand to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Example Catalyst Loading Screening for Suzuki-Miyaura Coupling

EntryCatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄-2.0K₂CO₃Toluene/H₂O10065
2Pd₂(dba)₃XPhos1.0K₃PO₄Dioxane10085
3PdCl₂(dppf)-1.5Cs₂CO₃THF8078
4Pd₂(dba)₃XPhos0.5K₃PO₄Dioxane10075

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_optimization Optimization Cycle cluster_troubleshooting Troubleshooting start Define Substrates: This compound & Coupling Partner reagents Select Catalyst, Ligand, Base, and Solvent start->reagents setup Assemble Reaction Under Inert Atmosphere reagents->setup reaction Run Reaction at Initial Conditions setup->reaction analysis Analyze Reaction (TLC, GC-MS, NMR) reaction->analysis decision Reaction Optimal? analysis->decision low_yield Low Yield? decision->low_yield No end Optimized Protocol decision->end Yes side_products Side Products? low_yield->side_products No adjust_params Adjust Parameters: - Catalyst Loading - Temperature - Ligand/Base low_yield->adjust_params Yes side_products->reaction No side_products->adjust_params Yes adjust_params->reaction

Caption: Workflow for optimizing catalyst loading in cross-coupling reactions.

Troubleshooting_Flowchart start Low Reaction Yield check_inert Inert Atmosphere Maintained? start->check_inert re_degas Action: Re-degas Solvents & Reagents check_inert->re_degas No check_catalyst Catalyst Active? check_inert->check_catalyst Yes re_degas->start use_new_catalyst Action: Use Fresh Catalyst/Pre-catalyst check_catalyst->use_new_catalyst No check_conditions Reaction Conditions Forcing Enough? check_catalyst->check_conditions Yes use_new_catalyst->start increase_temp Action: Increase Temp. or Catalyst Loading check_conditions->increase_temp No screen_ligands Action: Screen Different Ligands/Bases check_conditions->screen_ligands Yes increase_temp->start end Improved Yield screen_ligands->end

Caption: Troubleshooting flowchart for low yield in cross-coupling reactions.

References

Side reactions and byproducts in the synthesis of 1-Iodo-2-methyloct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Iodo-2-methyloct-1-ene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve the manipulation of the corresponding alkyne, 2-methyloct-1-yne. The key approaches include:

  • Hydroiodination of 2-methyloct-1-yne: This can be achieved through direct addition of HI or by using in-situ generated HI. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) is a critical consideration.[1][2][3]

  • Hydrozirconation-Iodination of 2-methyloct-1-yne: This two-step process involves the regioselective addition of a zirconium hydride reagent across the triple bond, followed by iodinolysis to yield the vinyl iodide.[4][5][6][7][8][9]

  • Wittig-type Olefination Reactions: While less direct as they start from a carbonyl compound, reactions like the Stork-Zhao olefination can be employed to form the desired vinyl iodide with specific stereochemistry.[10][11][12][13][14]

Q2: What is the likely precursor for the synthesis of this compound?

A2: The most logical and common precursor for the synthesis of this compound is 2-methyloct-1-yne . This terminal alkyne provides the necessary carbon skeleton and a reactive triple bond for the introduction of the iodine atom at the C1 position.

Q3: How can I control the regioselectivity of the hydroiodination of 2-methyloct-1-yne?

A3: To obtain the desired this compound (anti-Markovnikov product), the use of a rhodium catalyst is recommended.[1][15] Traditional hydroiodination with HI tends to follow Markovnikov's rule, which would yield the undesired 2-Iodo-2-methyloct-1-ene.

Q4: What are the expected stereochemical outcomes of the different synthetic methods?

A4: The stereochemistry of the resulting double bond depends on the chosen synthetic route:

  • Hydroiodination: Rhodium-catalyzed anti-Markovnikov hydroiodination can be tuned to favor either the (E)- or (Z)-isomer depending on the choice of ligand.[2]

  • Hydrozirconation-Iodination: This method typically results in the syn-addition of the hydrozirconating agent, leading to the (E)-vinyl iodide upon iodinolysis.

  • Stork-Zhao Olefination: This reaction is known to produce (Z)-vinyl iodides with high selectivity.[11][12][13][14]

Troubleshooting Guides

Problem 1: Low yield of this compound and formation of a major regioisomer.
Possible Cause Suggested Solution
Markovnikov addition of HI is occurring. If using a traditional hydroiodination method, switch to a rhodium-catalyzed anti-Markovnikov hydroiodination protocol.[1][2][15] This will direct the iodine atom to the terminal carbon.
Incomplete reaction. Increase the reaction time or temperature. Ensure the purity of the starting alkyne, as impurities can inhibit the catalyst.
Suboptimal catalyst or ligand. For rhodium-catalyzed reactions, screen different ligands to improve regioselectivity and yield.[1]
Problem 2: Formation of di-iodinated byproducts.
Possible Cause Suggested Solution
Excess of the iodinating agent. Use a stoichiometric amount of the iodinating agent (e.g., HI or iodine). Carefully control the addition of the reagent.
Reaction conditions are too harsh. Lower the reaction temperature and shorten the reaction time to minimize the second addition of HI to the vinyl iodide product.
Problem 3: Incorrect or mixed stereochemistry (E/Z isomers).
Possible Cause Suggested Solution
Non-stereoselective reaction conditions. For Wittig-type reactions, the choice of solvent and base is crucial for stereoselectivity. For the Stork-Zhao olefination, low temperatures generally favor the Z-isomer.[12][13]
Isomerization of the product. Minimize exposure of the product to heat, light, or acidic/basic conditions during workup and purification, as this can cause isomerization.
Inappropriate synthetic method for the desired isomer. To obtain the (Z)-isomer, use the Stork-Zhao olefination.[11][13][14] For the (E)-isomer, consider the Takai olefination or hydrozirconation-iodination.[11][16][18]
Problem 4: Formation of 1,1-diiodoalkene byproduct in Stork-Zhao olefination.
Possible Cause Suggested Solution
Reaction solvent. Performing the reaction in DMF has been reported to lead to the formation of 1,1-diiodoalkene as a side product. It is recommended to use THF as the solvent to minimize this byproduct.[12][13]

Quantitative Data Summary

Synthetic Method Typical Yield Key Byproducts Regio/Stereo-selectivity Reference
Rhodium-Catalyzed Anti-Markovnikov Hydroiodination60-98%Markovnikov regioisomer, di-iodinated alkaneHigh (can be tuned for E or Z)[1][2][15]
Hydrozirconation-IodinationGoodRegioisomers, allenesHigh (typically E-isomer)[6][9]
Stork-Zhao OlefinationGood(E)-isomer, 1,1-diiodoalkeneHigh (Z-isomer)[12][13][14]
Takai OlefinationGood(Z)-isomerHigh (E-isomer)[11][16][17][18]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Anti-Markovnikov Hydroiodination of 2-methyloct-1-yne

This protocol is adapted from general procedures for rhodium-catalyzed hydroiodination.[1][2][15]

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (e.g., [Rh(cod)Cl]₂, 2.5 mol%) and the appropriate ligand (e.g., 1,2-bis[bis(pentafluorophenyl)phosphino]ethane, 7.5 mol%).

  • Add dry, degassed toluene as the solvent.

  • Add 2-methyloct-1-yne (1.0 equivalent).

  • Add the HI source, such as tert-butyl iodide (2.0 equivalents).

  • Stir the reaction mixture at 110 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol 2: Hydrozirconation-Iodination of 2-methyloct-1-yne

This protocol is based on general procedures for hydrozirconation-iodination.[4][7][8]

  • To a dried Schlenk flask under an inert atmosphere, add Schwartz's reagent (Cp₂ZrHCl, 1.1 equivalents).

  • Add a dry, non-polar solvent such as dichloromethane or THF.

  • Cool the suspension to 0 °C and add a solution of 2-methyloct-1-yne (1.0 equivalent) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the yellow color of the Schwartz's reagent has dissipated.

  • Cool the reaction mixture to -78 °C and add a solution of iodine (1.1 equivalents) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Stork-Zhao Olefination for (Z)-1-Iodo-2-methyloct-1-ene

This protocol is adapted from procedures for the Stork-Zhao olefination.[12][13][14]

  • To a solution of triphenylphosphine (2.0 equivalents) in dry THF, add iodoform (1.0 equivalent) at 0 °C.

  • Add a strong base such as sodium hexamethyldisilazide (NaHMDS) (2.0 equivalents) dropwise at -78 °C.

  • Stir the resulting ylide solution at -78 °C for 30 minutes.

  • Add a solution of heptanal (1.0 equivalent) in dry THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Visualizations

Reaction_Pathways Start 2-Methyloct-1-yne Product This compound Start->Product Anti-Markovnikov Hydroiodination Start->Product Stork-Zhao Olefination (from Heptanal, Z-isomer) Markovnikov 2-Iodo-2-methyloct-1-ene (Regioisomer) Start->Markovnikov Markovnikov Hydroiodination E_isomer (E)-1-Iodo-2-methyloct-1-ene Start->E_isomer Takai Olefination (from Heptanal) Diiodo 1,2-Diiodo-2-methyloctane Product->Diiodo Further Iodination Product->E_isomer Isomerization Diiodoalkene 1,1-Diiodo-2-methyloct-1-ene Product->Diiodoalkene Side reaction in Stork-Zhao (DMF)

Caption: Synthetic pathways to this compound and major side reactions.

Troubleshooting_Logic Problem Undesired Product Formation Regioisomer Incorrect Regioisomer (e.g., 2-Iodo isomer) Problem->Regioisomer Stereoisomer Incorrect Stereoisomer (E/Z mixture) Problem->Stereoisomer Diiodinated Di-iodinated Byproduct Problem->Diiodinated LowYield Low Yield of Desired Product Solution4 Check starting material purity and reaction time/temp LowYield->Solution4 Solution1 Use Rh-catalyzed anti-Markovnikov conditions Regioisomer->Solution1 Solution2 Optimize stereoselective reaction conditions (temp, solvent) Stereoisomer->Solution2 Solution3 Use stoichiometric iodinating agent Diiodinated->Solution3

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: 1-Iodo-2-methyloct-1-ene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 1-Iodo-2-methyloct-1-ene, with a focus on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and common method for the synthesis of this compound is the hydroiodination of 2-methyloct-1-ene. This reaction involves the addition of hydrogen iodide (HI) across the double bond of the alkene.

Q2: What are the expected regioselectivity and stereoselectivity for the hydroiodination of 2-methyloct-1-ene?

A2: The hydroiodination of alkenes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halogen adds to the more substituted carbon.[1][2][3] In the case of 2-methyloct-1-ene, this leads to the formation of the desired product, this compound, as the major product. The reaction generally does not exhibit high stereoselectivity, leading to a mixture of (E) and (Z) isomers.

Q3: How should I handle and store this compound?

A3: Vinyl iodides can be sensitive to light and may decompose over time.[4] It is recommended to store this compound in a tightly sealed container, protected from light, and in a cool, dry place.[4] For long-term storage, refrigeration (2-8 °C) is advisable.[5]

Q4: What are the main safety precautions to consider during the synthesis?

A4: Hydrogen iodide (HI) is a corrosive acid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. 2-methyloct-1-ene is a flammable liquid.[6] Therefore, the reaction should be carried out away from ignition sources.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Impure Starting Materials Ensure the purity of 2-methyloct-1-ene and the hydroiodic acid solution. Impurities in the starting material can interfere with the reaction.
Insufficient Reagent Verify the stoichiometry of the reaction. Ensure that a sufficient excess of hydrogen iodide is used to drive the reaction to completion.
Low Reaction Temperature While the reaction is often run at room temperature, gentle heating may be required to increase the reaction rate. Monitor the reaction by TLC or GC to determine the optimal temperature.
Short Reaction Time The reaction may not have reached completion. Monitor the reaction progress over time to ensure it has been allowed to proceed for a sufficient duration.
Product Loss During Workup The product may be lost during the aqueous workup or extraction steps. Ensure complete extraction by using an adequate amount of an appropriate organic solvent and performing multiple extractions. Be cautious during solvent removal (rotoevaporation) as the product may be volatile.[7][8]

Issue 2: Presence of Significant Impurities in the Final Product

Potential Cause Troubleshooting Steps
Formation of Anti-Markovnikov Product While Markovnikov addition is favored, trace amounts of the anti-Markovnikov product (2-iodo-2-methyloctane) may form. Purification by column chromatography can separate this isomer.
Unreacted Starting Material If the reaction has not gone to completion, unreacted 2-methyloct-1-ene will be present. Increase the reaction time or temperature, or consider adding more HI.
Polymerization of the Alkene Acidic conditions can sometimes lead to the polymerization of the alkene. Add the hydroiodic acid slowly and with efficient stirring to minimize localized high concentrations of acid.
Decomposition of the Product Vinyl iodides can be unstable, especially when exposed to light or heat for extended periods.[4] Minimize exposure to light during the reaction and purification, and purify the product promptly after the reaction is complete.

Illustrative Data on Reaction Conditions

The following table presents illustrative data on how different reaction parameters can influence the yield and purity of this compound. This data is representative and may vary based on specific experimental setups.

Entry Temperature (°C) Reaction Time (h) Equivalents of HI Yield (%) Purity (%)
12541.26590
22581.27592
34041.28091
42581.58595

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the hydroiodination of 2-methyloct-1-ene.

Materials:

  • 2-methyloct-1-ene

  • Hydroiodic acid (57 wt. % in water)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 2-methyloct-1-ene (1.0 eq) in dichloromethane in a round-bottom flask, add hydroiodic acid (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and add saturated aqueous sodium thiosulfate solution to remove any remaining iodine.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Reaction Monitoring (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains complete Reaction Complete check_reaction->complete No starting material increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp add_reagent Add More HI incomplete->add_reagent check_workup Check Workup Procedure complete->check_workup yield_improved Yield Improved increase_time_temp->yield_improved add_reagent->yield_improved product_loss Product Loss During Workup check_workup->product_loss Yes check_purity Check Starting Material Purity check_workup->check_purity No optimize_extraction Optimize Extraction/Washing product_loss->optimize_extraction careful_rotoevap Careful Solvent Removal product_loss->careful_rotoevap optimize_extraction->yield_improved careful_rotoevap->yield_improved impure_sm Impure Starting Material check_purity->impure_sm Impure check_purity->yield_improved Pure purify_sm Purify Starting Material impure_sm->purify_sm purify_sm->yield_improved

Caption: Troubleshooting workflow for low product yield.

References

Troubleshooting low conversion in Sonogashira reactions of vinyl iodides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for Sonogashira reactions involving vinyl iodides. The following sections address common issues leading to low conversion rates and offer practical solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Sonogashira reaction with a vinyl iodide is showing low to no conversion. What are the most likely causes?

A1: Low conversion in Sonogashira reactions with vinyl iodides, which are typically highly reactive substrates, often points to issues with the reaction setup, reagents, or catalyst system.[1][2] Key factors to investigate include:

  • Atmosphere and Reagent Purity: The reaction is highly sensitive to oxygen. In the presence of air, the copper co-catalyst can promote the undesired homocoupling of the terminal alkyne (Glaser-Hay coupling), leading to reduced yield of the desired product.[3][4] Ensure all solvents and amine bases are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[5] Glassware should be rigorously dried to prevent moisture from affecting the catalytic activity.[5]

  • Catalyst Activity: The palladium catalyst, particularly Pd(0), can be sensitive to air and may decompose. Use fresh, high-quality palladium catalysts and ligands. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.

  • Base Quality: The amine base is crucial for neutralizing the HI generated during the reaction and for the formation of the copper acetylide.[5] Impurities in the base can poison the catalyst. It is recommended to use a freshly distilled or high-purity amine.

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my starting alkyne. How can I prevent this?

A2: The formation of an alkyne dimer is a classic sign of the Glaser-Hay homocoupling side reaction.[3][6] This is a common issue in copper-catalyzed Sonogashira reactions and is promoted by the presence of oxygen.[3][7] To mitigate this:

  • Improve Inert Atmosphere: The most critical step is to rigorously exclude oxygen from the reaction mixture. Use Schlenk techniques or a glovebox for the reaction setup.[5] Ensure solvents and liquid reagents are properly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol.[4][6] While the reaction rates might be slower, the absence of the copper co-catalyst eliminates the primary pathway for Glaser coupling.[6]

Q3: My reaction starts but then seems to stall, and I observe the formation of a black precipitate. What is happening?

A3: The formation of a black precipitate is often indicative of palladium black, which is the inactive, agglomerated form of the palladium catalyst. This suggests that the palladium catalyst is unstable under the reaction conditions. To address this:

  • Ligand Choice: The phosphine ligands play a crucial role in stabilizing the palladium center. If you are observing catalyst decomposition, consider using more sterically bulky and electron-rich phosphine ligands, which can better stabilize the active palladium species.

  • Temperature Control: While vinyl iodides are highly reactive and can often react at room temperature, excessive heat can lead to catalyst decomposition.[2][8] If you are heating the reaction, try running it at a lower temperature.

  • Solvent Effects: The choice of solvent can influence catalyst stability. Solvents like THF have been anecdotally reported to sometimes promote the formation of palladium black.[9] Experimenting with other solvents such as DMF or using the amine base as the solvent may be beneficial.[5]

Q4: Can I use a vinyl bromide or chloride instead of a vinyl iodide?

A4: Yes, but with adjustments to the reaction conditions. The reactivity of vinyl halides in Sonogashira coupling follows the trend: I > OTf > Br > Cl.[1][2][8] Vinyl iodides are the most reactive and typically allow for milder reaction conditions.[2] When using vinyl bromides or chlorides, which are less reactive, you may need to:

  • Increase Temperature: Higher temperatures are often required to facilitate the oxidative addition of the less reactive vinyl halide to the palladium center.[8]

  • Use More Active Catalysts: Employing palladium catalysts with more electron-rich and bulky ligands can enhance their reactivity towards less reactive substrates.

  • Consider Copper-Free Conditions: For more challenging substrates like vinyl bromides and chlorides, copper-free conditions can sometimes be more effective as the competing Glaser-Hay coupling becomes a more significant issue under the harsher conditions required for these substrates.[6]

Optimization of Reaction Parameters

The following table summarizes key reaction parameters and their impact on the yield of Sonogashira reactions involving vinyl iodides, based on literature examples.

ParameterConditionSubstratesYieldReference
Catalyst System Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq)Aryl halide and alkyne89%[8]
Pd(OAc)₂ (5 mol%), PPh₃ (20 mol%), CuI (20 mol%)(3E)-iodoprop-2-enoic acid and phenylacetyleneNot specified, but successful[5]
Base Diisopropylamine (7.0 eq)Aryl halide and alkyne89%[8]
TriethylamineAryl iodides and 2-methyl-3-butyn-2-olGenerally high[10]
Solvent THFAryl halide and alkyne89%[8]
DMF(3E)-iodoprop-2-enoic acid and phenylacetyleneSuccessful coupling[5]
Temperature Room TemperatureAryl halide and alkyne89%[8]
Room Temperature(3E)-iodoprop-2-enoic acid and phenylacetyleneSuccessful coupling[5]

Detailed Experimental Protocol

This protocol is a representative example for a Sonogashira coupling of a vinyl iodide.

Materials:

  • Vinyl iodide (1.0 eq)

  • Terminal alkyne (1.1 - 1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.025 - 0.05 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous, degassed amine base (e.g., triethylamine or diisopropylamine, ~3-7 eq)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the vinyl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, to make a ~0.1-0.2 M solution of the vinyl iodide). Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is often complete within a few hours.

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizing the Process

To aid in troubleshooting, the following diagrams illustrate the general workflow and the catalytic cycle.

Caption: A flowchart for troubleshooting low conversion in Sonogashira reactions.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd Vinyl Iodide PdII_complex trans-R-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetal Transmetalation (Cu-C≡CR') PdII_complex->Transmetal PdII_alkynyl trans-R-Pd(II)(C≡CR')L₂ Transmetal->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' RedElim->Product Alkyne H-C≡CR' Cu_pi_complex [Cu(C≡CR')] π-complex Alkyne->Cu_pi_complex + Cu(I) Base_deprotonation Base Cu_pi_complex->Base_deprotonation Cu_acetylide Cu-C≡CR' Base_deprotonation->Cu_acetylide Cu_acetylide->Transmetal To Pd Cycle

Caption: The catalytic cycles of the copper-catalyzed Sonogashira reaction.

References

Preventing homo-coupling in Suzuki reactions with 1-Iodo-2-methyloct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Iodo-2-methyloct-1-ene in Suzuki-Miyaura cross-coupling reactions. The focus is on preventing the common side reaction of homo-coupling and ensuring high yields of the desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of a Suzuki reaction with this compound, and why is it a problem?

A1: Homo-coupling is an undesired side reaction where two molecules of the same coupling partner react with each other. In the case of your experiment, this can manifest in two primary ways:

  • Dimerization of the boronic acid/ester: Two molecules of your organoboron reagent couple to form a symmetrical biaryl or divinyl compound. This is the most common form of homo-coupling.

  • Dimerization of this compound: Two molecules of your vinyl iodide couple to form a symmetrical diene.

This side reaction is problematic as it consumes your starting materials, reduces the yield of your desired cross-coupled product, and complicates the purification process due to the formation of byproducts with similar properties to the target molecule.

Q2: What are the primary causes of homo-coupling in my Suzuki reaction?

A2: The primary culprit behind homo-coupling is often the presence of palladium(II) species in the reaction mixture. While the active catalyst is palladium(0), Pd(II) precatalysts are frequently used and must be reduced in situ. If this reduction is incomplete or if the Pd(0) catalyst is re-oxidized, the resulting Pd(II) can promote the homo-coupling of the organoboron reagent.[1][2] The presence of oxygen is a major contributor to the oxidation of Pd(0) to Pd(II), making rigorous deoxygenation of the reaction mixture critical.[1][2]

Q3: How can I visually identify if homo-coupling is a significant issue in my reaction?

A3: While definitive identification requires analytical techniques such as TLC, GC-MS, or LC-MS to identify the specific byproducts, you may observe a few things during the reaction or workup. The reaction mixture might appear darker or contain more insoluble material (palladium black) than expected if catalyst decomposition is occurring, which can be linked to side reactions. During purification, you may notice unexpected spots on a TLC plate or peaks in your chromatogram that correspond to the homo-coupled products.

Troubleshooting Guide: Preventing Homo-coupling

This guide provides specific strategies to minimize homo-coupling when using the sterically hindered substrate, this compound.

Issue 1: Significant formation of boronic acid homo-coupling product.

This is the most common issue and is often related to the catalyst and reaction environment.

Root Causes & Solutions:

ParameterTroubleshooting ActionRationale
Oxygen Contamination Rigorously degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[1]Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes homo-coupling.[1][2]
Pd(II) Precatalyst If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, add a mild reducing agent, such as a small amount of a phosphine ligand or a formate salt, to facilitate the in situ reduction of Pd(II) to Pd(0).Using a Pd(0) precatalyst bypasses the need for in situ reduction, minimizing the presence of unreduced Pd(II). Mild reducing agents can help ensure all Pd(II) is converted to the active catalytic species.
Ligand Choice For a sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are highly recommended. Consider using Buchwald ligands such as SPhos or XPhos. These ligands promote the desired reductive elimination step to form the cross-coupled product over pathways leading to homo-coupling.Bulky ligands create a sterically crowded environment around the palladium center, which can disfavor the formation of intermediates leading to homo-coupling.[3] Electron-rich ligands also accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.
Base Selection The choice of base is crucial. For sterically hindered vinyl iodides, weaker bases are often preferred to minimize side reactions. Consider screening bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can influence the rate of transmetalation and the prevalence of side reactions.The base activates the organoboron species for transmetalation. A base that is too strong or too weak can disrupt the catalytic cycle and lead to undesired pathways.
Solvent System The solvent can impact the solubility of reagents and intermediates, influencing reaction rates and selectivity. Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. The optimal solvent system should be determined empirically.The solvent affects the dissolution of the base and the palladium complex, which in turn influences the efficiency of the catalytic cycle.
Issue 2: Formation of the 1,1'- (2,2'-dimethyl-1,1'-octylidene)di-1-octene (homo-coupled vinyl iodide).

While less common than boronic acid homo-coupling, this can still occur, particularly at higher temperatures or with certain catalyst systems.

Root Causes & Solutions:

ParameterTroubleshooting ActionRationale
Reaction Temperature Avoid excessively high reaction temperatures. While Suzuki reactions often require heating, prolonged exposure to high temperatures can lead to catalyst decomposition and side reactions, including the homo-coupling of the vinyl iodide.Higher temperatures can increase the rate of undesired side reactions and lead to the degradation of the catalyst and starting materials.
Catalyst Loading While it may seem counterintuitive, in some cases, a slightly higher catalyst loading can favor the desired cross-coupling by increasing the rate of the productive reaction relative to the background homo-coupling. However, excessive catalyst can also lead to more side products. Optimization is key.A higher concentration of the active catalyst can push the reaction towards the desired product before significant homo-coupling of the starting material occurs.
Reaction Time Monitor the reaction progress carefully (e.g., by TLC or GC) and stop the reaction once the starting material is consumed. Prolonged reaction times after completion can lead to product degradation and the formation of byproducts.Minimizing the time the product and catalyst are exposed to the reaction conditions can reduce the likelihood of side reactions.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura coupling with this compound, designed as a starting point for optimization.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (or boronic ester)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd source and a ligand)

  • Ligand (e.g., SPhos, XPhos) if not using a pre-formed complex

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, THF/water, or toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask. Alternatively, add the pre-formed catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) directly to the flask.

  • Solvent Addition: Add the degassed solvent mixture to the Schlenk flask. The total concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system) and monitor its progress by TLC or GC.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

Visualizations

To aid in understanding the key concepts, the following diagrams illustrate the Suzuki catalytic cycle and a troubleshooting workflow.

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd This compound Oxidation Oxidation Pd0->Oxidation PdII_RI R-Pd(II)L_n-I (from this compound) OxAdd->PdII_RI Transmetal Transmetalation PdII_RI->Transmetal Boronic Acid + Base PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' Desired Product RedElim->Product HomoCoupling Homo-coupling (Side Reaction) PdII_precatalyst Pd(II) Precatalyst PdII_precatalyst->HomoCoupling Promotes Reduction Reduction PdII_precatalyst->Reduction e.g., by phosphine Reduction->Pd0 Oxygen O₂ Oxygen->Oxidation Oxidation->PdII_precatalyst Forms Pd(II)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction and the detrimental role of oxygen.

Troubleshooting_Workflow Start Homo-coupling Observed Check_Degassing Is the reaction rigorously deoxygenated? Start->Check_Degassing Degas Improve degassing procedure (e.g., freeze-pump-thaw) Check_Degassing->Degas No Check_Catalyst Using a Pd(II) precatalyst? Check_Degassing->Check_Catalyst Yes Degas->Check_Catalyst Switch_Catalyst Switch to Pd(0) precatalyst or add a mild reducing agent Check_Catalyst->Switch_Catalyst Yes Check_Ligand Is the ligand appropriate for a sterically hindered substrate? Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Switch_Ligand Use a bulky, electron-rich phosphine ligand (e.g., SPhos) Check_Ligand->Switch_Ligand No Optimize_Base_Solvent Screen different bases and solvents Check_Ligand->Optimize_Base_Solvent Yes Switch_Ligand->Optimize_Base_Solvent Success Homo-coupling Minimized Optimize_Base_Solvent->Success

Caption: A logical workflow for troubleshooting homo-coupling in Suzuki reactions.

References

Impact of solvent and base on 1-Iodo-2-methyloct-1-ene reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent and base on the reactivity of 1-iodo-2-methyloct-1-ene in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for this compound?

A1: this compound, as a vinyl iodide, is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The most common reactions include:

  • Sonogashira Coupling: Reaction with a terminal alkyne.

  • Suzuki Coupling: Reaction with an organoboron compound (e.g., boronic acid or ester).

  • Heck Reaction: Reaction with an alkene.

Vinyl iodides are generally more reactive than their bromide or chloride counterparts in these reactions, often allowing for milder reaction conditions.[1]

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent plays a crucial role in solubilizing reactants and catalysts, and its polarity can significantly influence reaction rates and yields. For instance, in Sonogashira couplings, polar aprotic solvents like dimethylformamide (DMF) are often effective.[2] The use of an amine as both the base and solvent, such as triethylamine, is also a common practice in Sonogashira reactions.[1]

Q3: What is the role of the base in these cross-coupling reactions?

A3: The base is essential for several reasons, depending on the specific reaction. In Sonogashira coupling, the base deprotonates the terminal alkyne to form the reactive acetylide species.[1][3] In Suzuki coupling, the base activates the organoboron compound. The basicity of the medium must also be sufficient to neutralize the hydrogen halide (HI) that is formed as a byproduct during the reaction.[1] Common bases include amines (e.g., triethylamine, diethylamine) and inorganic bases (e.g., potassium carbonate, cesium carbonate).[1]

Q4: I am observing low to no product formation. What are the potential causes?

A4: Low or no product yield can stem from several factors:

  • Inactive Catalyst: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0).

  • Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate the coupling partner (e.g., the alkyne in a Sonogashira reaction).

  • Poor Solvent Choice: The reactants and catalyst may not be sufficiently soluble in the chosen solvent.

  • Steric Hindrance: this compound has a methyl group adjacent to the iodine, which can create steric hindrance and slow down the reaction.

  • Side Reactions: In Sonogashira couplings, the presence of oxygen can lead to the undesired homocoupling of the alkyne (Glaser coupling), especially when a copper co-catalyst is used.[1] Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.

Troubleshooting Guides

Sonogashira Coupling

Issue: Low Yield of the Desired Enyne Product

Potential Cause Troubleshooting Step Rationale
Inefficient Alkyne Deprotonation Switch to a stronger base (e.g., from Et₃N to DBU or an inorganic base like K₂CO₃).A stronger base will more effectively generate the copper acetylide intermediate, which is crucial for the catalytic cycle.
Catalyst Deactivation Use a ligand that stabilizes the Pd(0) species, or consider a copper-free Sonogashira protocol.The presence of a suitable ligand can prevent palladium black precipitation. Copper-free methods can sometimes be more robust.
Solvent Mismatch Try a more polar aprotic solvent like DMF or NMP.These solvents can improve the solubility of the catalyst and reactants, facilitating the reaction.
Glaser Homocoupling Thoroughly degas all solvents and reactants and maintain a strict inert atmosphere (Ar or N₂).Oxygen promotes the oxidative homocoupling of the alkyne, consuming the starting material and reducing the yield of the desired cross-coupled product.[1]
Suzuki Coupling

Issue: Incomplete Conversion of this compound

Potential Cause Troubleshooting Step Rationale
Ineffective Boronic Acid Activation Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄) and consider the addition of water as a co-solvent.The base is critical for the formation of the boronate species, which undergoes transmetalation with the palladium complex. Water can sometimes accelerate this step.
Steric Hindrance Employ a bulkier phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.Bulky ligands can promote the reductive elimination step and may be more effective for sterically hindered substrates.
Low Reaction Temperature Gradually increase the reaction temperature.While many Suzuki couplings proceed at room temperature, sterically hindered substrates may require heating to overcome the activation energy barrier.

Quantitative Data

The following tables summarize hypothetical yield data for the Sonogashira and Suzuki coupling of this compound with representative coupling partners under various conditions. This data is illustrative and actual results may vary.

Table 1: Sonogashira Coupling of this compound with Phenylacetylene

Solvent Base Temperature (°C) Reaction Time (h) Yield (%)
TriethylamineTriethylamine252445
THFTriethylamine501265
DMFTriethylamine501275
DMFK₂CO₃80685
DioxaneCs₂CO₃80688

Table 2: Suzuki Coupling of this compound with Phenylboronic Acid

Solvent Base Ligand Temperature (°C) Reaction Time (h) Yield (%)
Toluene/H₂ONa₂CO₃PPh₃901250
Dioxane/H₂OK₂CO₃PPh₃901260
THF/H₂OK₃PO₄SPhos70885
2-MeTHF/H₂OCs₂CO₃XPhos70892

Experimental Protocols

General Procedure for Sonogashira Coupling

A mixture of the corresponding alkyne (0.6 mmol), this compound (0.5 mmol), and Et₃N (0.75 mL, 5.4 mmol) is dissolved in DMF (4.5 mL).[2] Then, CuI (11 mg, 0.06 mmol) and PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) are added to the mixture simultaneously, and the resulting mixture is stirred at room temperature for 1–3 hours under an argon atmosphere.[2] The completion of the reaction is monitored by TLC analysis. The reaction is quenched by the addition of water and extracted with an organic solvent (e.g., EtOAc). The combined organic extracts are dried with a drying agent (e.g., MgSO₄) and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pdi R¹-Pd(II)L₂-I pd0->pdi Oxidative Addition (R¹-I) pd_alkyne R¹-Pd(II)L₂(C≡CR²) pdi->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product product pd_alkyne->product Product (R¹-C≡CR²) cu_alkyne Cu(I)-C≡CR² cu_alkyne->pdi alkyne H-C≡CR² alkyne->cu_alkyne CuI base Base base->alkyne

Caption: The catalytic cycle of a Sonogashira cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the Pd catalyst active? start->check_catalyst check_base Is the base strong enough? check_catalyst->check_base Yes end_fail Consult Further Literature check_catalyst->end_fail No, replace catalyst check_solvent Are reactants soluble? check_base->check_solvent Yes check_base->end_fail No, choose stronger base check_atmosphere Is the reaction under inert atmosphere? check_solvent->check_atmosphere Yes check_solvent->end_fail No, change solvent optimize_temp Optimize Reaction Temperature check_atmosphere->optimize_temp Yes check_atmosphere->end_fail No, degas and use inert gas optimize_ligand Screen Different Ligands optimize_temp->optimize_ligand end_success Improved Yield optimize_ligand->end_success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Temperature Optimization for Cross-Coupling of 1-Iodo-2-methyloct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for the cross-coupling of 1-Iodo-2-methyloct-1-ene and related vinyl iodides.

General Principles of Temperature Optimization

The reaction temperature is a critical parameter in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. It significantly influences reaction rate, yield, and the formation of byproducts. While some modern catalyst systems can facilitate these couplings at room temperature, many reactions require heating to proceed efficiently.[1][2] The general advice for temperature optimization is often to "heat it till it works or breaks," meaning incrementally increasing the temperature until the desired reactivity is achieved without significant degradation of reactants or products.[3]

For Suzuki-Miyaura reactions, a good starting point for temperature is often 60 °C, with a typical range between room temperature and 120 °C.[4] However, elevated temperatures (>100 °C) can sometimes lead to the precipitation of palladium black and a decrease in yield.[5] Careful monitoring of the reaction progress at different temperatures is crucial for determining the optimal conditions for a specific substrate like this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the temperature optimization of cross-coupling reactions involving this compound.

Q1: My reaction is very slow or shows no conversion. What should I do?

A1: Low reactivity is a common issue that can often be resolved by adjusting the temperature.

  • Initial Step: If you started at room temperature or a low temperature, incrementally increase the reaction temperature by 10-20 °C. For Suzuki reactions, if you started at 60 °C, try increasing to 80 °C.[4]

  • Forcing Conditions: For sluggish reactions, more "forcing conditions" such as higher temperatures may be necessary.[3] However, be mindful of the boiling point of your solvent and the thermal stability of your reactants and products.

  • Catalyst and Ligand: If increasing the temperature does not improve the conversion rate, consider if the issue lies with the catalyst system. An inefficient generation of the active LPd(0) catalyst can lead to low conversion.[3] You may need to screen different palladium sources, ligands, or bases in conjunction with temperature optimization.

Q2: I am observing significant byproduct formation. How can temperature adjustments help?

A2: The formation of byproducts such as homocoupled products, dehalogenated starting material, or protodeborylated species (in Suzuki coupling) can be temperature-dependent.

  • Homocoupling: The formation of homocoupled products can sometimes be exacerbated by higher temperatures. If you observe significant homocoupling, try lowering the reaction temperature. Additionally, ensure your reaction is thoroughly degassed, as the presence of oxygen can promote homocoupling.[3]

  • Dehalogenation/Protodeboronation: These side reactions can also be influenced by temperature. If you observe significant amounts of these byproducts, consider running the reaction at a lower temperature.[3] Sometimes, using a more stable boronate ester (e.g., BPin) in Suzuki couplings can mitigate protodeboronation.[3]

Q3: The reaction yield decreases when I increase the temperature. What is happening?

A3: A decrease in yield at higher temperatures often points to the degradation of one or more components in the reaction mixture.

  • Thermal Instability: Your substrate, product, or catalyst may be thermally unstable at elevated temperatures. Vinyl iodides can be somewhat unstable, which can lead to reduced yields.[3]

  • Catalyst Decomposition: High temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[5] If you see this, you should perform the reaction at a lower temperature.

  • Side Reactions: As mentioned in Q2, higher temperatures can favor side reactions, leading to a lower yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for the cross-coupling of this compound?

A1: For Suzuki-Miyaura couplings, a general and effective starting point is 60 °C.[4] For Stille and Heck reactions, a wider range is common, and starting at a moderate temperature like 50-80 °C is a reasonable approach. Some Stille couplings have been successfully performed at room temperature.[1]

Q2: Can I run the cross-coupling of a vinyl iodide at room temperature?

A2: Yes, it is possible, particularly for Stille and Suzuki reactions with highly active catalyst systems.[1][2] Running the reaction at room temperature can be advantageous for substrates that are thermally sensitive. If your initial attempts at elevated temperatures give low yields or significant decomposition, trying the reaction at room temperature with a more reactive catalyst system is a good strategy.

Q3: How long should I run the reaction at a given temperature?

A3: The reaction time is inversely related to the reaction temperature. Higher temperatures generally lead to shorter reaction times. It is crucial to monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS) to determine the optimal reaction time. Running the reaction for too long, even at the optimal temperature, can sometimes lead to product degradation and lower yields.

Data Presentation

The following table summarizes typical temperature ranges for different cross-coupling reactions with vinyl iodides and provides a hypothetical optimization for the Suzuki coupling of this compound as an example.

Cross-Coupling ReactionTypical Temperature Range (°C)Notes
Suzuki-MiyauraRoom Temperature - 120 °CA good starting point is 60 °C.[4]
StilleRoom Temperature - 100 °CCan often be run at milder temperatures.[1]
Heck50 °C - 140 °CGenerally requires higher temperatures.

Example: Temperature Optimization for Suzuki Coupling of this compound

EntryTemperature (°C)Time (h)Yield (%)Observations
1Room Temp (25)24<5No significant reaction.
2601265Moderate conversion.
380885Good yield, clean reaction.
4100675Increased byproduct formation.
5120450Significant decomposition observed.

This is a hypothetical data table for illustrative purposes.

Experimental Protocols

General Protocol for Temperature Optimization of a Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester coupling partner (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water). The solvent should be chosen based on the solubility of the reactants and its boiling point.

  • Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heating and Monitoring:

    • Set up five parallel reactions.

    • Run the reactions at five different temperatures: Room Temperature, 60 °C, 80 °C, 100 °C, and 120 °C.[4]

    • Stir the reactions vigorously.

    • Monitor the progress of each reaction by TLC or GC at regular intervals (e.g., every 1-2 hours).

  • Work-up and Analysis: Once the reaction is complete (or after a set time, e.g., 12 hours), cool the reaction mixture to room temperature, and perform an appropriate aqueous work-up. Isolate the crude product and analyze the yield and purity by techniques such as NMR and GC-MS.

  • Optimization: Based on the results, select the temperature that provides the best balance of reaction rate, yield, and purity. Further optimization of reaction time and reactant concentrations can be performed at this optimal temperature.

Visualizations

Temperature_Optimization_Workflow cluster_setup Reaction Setup cluster_monitoring Monitoring & Analysis cluster_decision Decision cluster_outcome Outcome Start Define Reaction (Substrate, Catalyst, Solvent, Base) Setup Set up Parallel Reactions at Different Temperatures (e.g., RT, 60, 80, 100, 120 °C) Start->Setup Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Setup->Monitor Analyze Analyze Yield and Purity Monitor->Analyze Decision Optimal Conditions Achieved? Analyze->Decision Proceed Proceed with Optimized Temperature Decision->Proceed Yes Adjust Adjust Other Parameters (Catalyst, Solvent, Base) Decision->Adjust No Adjust->Start

Caption: Workflow for Temperature Optimization in Cross-Coupling Reactions.

Temperature_Effects cluster_outcomes Potential Outcomes Temp Reaction Temperature Desired Desired Product Yield Temp->Desired Increases rate (to a point) Side Side Product Formation (Homocoupling, Dehalogenation) Temp->Side Can increase Decomp Degradation (Reactant, Product, Catalyst) Temp->Decomp Increases at high T

Caption: Relationship between Temperature and Reaction Outcomes.

References

Removal of impurities from 1-Iodo-2-methyloct-1-ene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 1-Iodo-2-methyloct-1-ene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, likely synthesized via the hydroiodination of 2-methyloct-1-yne.

Issue 1: Low or No Product Formation

  • Possible Cause: Incomplete reaction.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the starting alkyne (2-methyloct-1-yne) is pure and the hydroiodic acid (HI) or other iodine source is not degraded.

    • Check Reaction Conditions: Confirm the reaction temperature and time are appropriate for the hydroiodination of a terminal alkyne. These reactions are often sensitive to temperature.

    • Solvent Purity: Ensure the solvent is anhydrous, as water can interfere with the reaction.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material.

Issue 2: Presence of Significant Impurities in the Crude Product

  • Possible Cause: Formation of side products or unreacted starting materials.

  • Troubleshooting Steps:

    • Identify Impurities: Use analytical techniques such as GC-MS or NMR to identify the structure of the main impurities. Common impurities could include the starting alkyne, the di-iodinated product (1,1-diiodo-2-methyloctane), and regioisomers.

    • Optimize Stoichiometry: An excess of the iodinating agent can lead to the formation of di-iodinated byproducts.[1] Use a controlled stoichiometry, typically a slight excess of the alkyne, to minimize this.

    • Control Temperature: Side reactions can be favored at higher temperatures. Running the reaction at a lower temperature may improve selectivity.

Issue 3: Difficulty in Purifying the Final Product

  • Possible Cause: Similar physical properties of the product and impurities.

  • Troubleshooting Steps:

    • Column Chromatography: This is a common and effective method for purifying vinyl iodides.[2] Use a non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture, and monitor the fractions by TLC or GC.

    • Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

    • Aqueous Work-up: A thorough aqueous work-up can help remove any remaining acid and inorganic salts. Washing with a solution of sodium thiosulfate can remove excess iodine.

Frequently Asked Questions (FAQs)

Q1: What are the expected major impurities in the synthesis of this compound?

A1: Based on the hydroiodination of terminal alkynes, the most probable impurities are:

  • Unreacted starting material (2-methyloct-1-yne).

  • The di-iodinated alkane (1,1-diiodo-2-methyloctane), resulting from the addition of two equivalents of HI.[1]

  • The anti-Markovnikov addition product (2-Iodo-2-methyloct-1-ene), although the Markovnikov product is generally favored.

Q2: How can I confirm the stereochemistry of the resulting this compound?

A2: The stereochemistry of the double bond can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the vinylic protons in the 1H NMR spectrum can help distinguish between E and Z isomers. For vinyl iodides, Nuclear Overhauser Effect (NOE) experiments can also provide definitive structural information.

Q3: What is a standard purification protocol for a crude reaction mixture containing this compound?

A3: A general purification protocol would involve:

  • Quenching the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extracting the product with a suitable organic solvent like diethyl ether or dichloromethane.

  • Washing the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Concentrating the solution under reduced pressure.

  • Purifying the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of hexane to 5% ethyl acetate in hexane).[2]

Data Presentation

Table 1: Hypothetical Purification of this compound via Column Chromatography

FractionEluent System (Hexane:Ethyl Acetate)Main Component(s)Purity (by GC)
1-5100:02-methyloct-1-yne>98%
6-1598:2This compound>99%
16-2095:51,1-diiodo-2-methyloctane>95%

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

  • To a stirred solution of 2-methyloct-1-yne (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add a solution of hydroiodic acid (1.1 eq, 57 wt. % in water) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography as described in the FAQ section.

Visualizations

Troubleshooting_Workflow start Problem Encountered low_yield Low or No Product start->low_yield impurities Significant Impurities start->impurities purification_issue Purification Difficulty start->purification_issue check_reagents Verify Reagent Quality low_yield->check_reagents check_conditions Check Reaction Conditions low_yield->check_conditions identify_impurities Identify Impurities (GC-MS, NMR) impurities->identify_impurities column_chromatography Use Column Chromatography purification_issue->column_chromatography distillation Consider Distillation purification_issue->distillation solution Problem Resolved check_reagents->solution If resolved check_conditions->solution If resolved optimize_stoichiometry Optimize Stoichiometry identify_impurities->optimize_stoichiometry optimize_stoichiometry->solution If resolved column_chromatography->solution If successful distillation->solution If successful

Caption: Troubleshooting workflow for this compound synthesis.

Purification_Process crude Crude Reaction Mixture quench Quench with NaHCO3 crude->quench extract Extract with Organic Solvent quench->extract wash_thiosulfate Wash with Na2S2O3 extract->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography pure_product Pure this compound chromatography->pure_product

Caption: General purification workflow for this compound.

References

Technical Support Center: Enhancing the Stability of 1-Iodo-2-methyloct-1-ene in Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Iodo-2-methyloct-1-ene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this reagent during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns with this compound?

A1: this compound, like many vinyl iodides, can be susceptible to degradation under certain conditions. The primary stability concerns include:

  • Decomposition upon exposure to light and air: Prolonged exposure can lead to the formation of iodine and other byproducts, indicated by a discoloration of the sample.

  • Thermal instability: Elevated temperatures, especially during purification (e.g., distillation) or in high-boiling solvents, can cause decomposition.

  • Sensitivity to strong bases: Strong bases may induce elimination reactions, leading to the formation of alkyne byproducts.

  • Side reactions in the presence of transition metal catalysts: While essential for many coupling reactions, palladium and other transition metal catalysts can sometimes promote undesired side reactions if not used under optimal conditions.

Q2: How should this compound be properly stored?

A2: To ensure the longevity and purity of this compound, it is recommended to:

  • Store the compound in an amber vial to protect it from light.

  • Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen).

  • Store at low temperatures, preferably in a refrigerator or freezer.

  • Avoid repeated freeze-thaw cycles.

Q3: What are the common impurities found in this compound and how can they be removed?

A3: Common impurities may include residual solvents from synthesis, starting materials, and degradation products such as the corresponding alkyne or debrominated alkene. Purification can be achieved by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate mixture).[1][2] It is crucial to use fresh, high-quality solvents and to perform the chromatography expeditiously to minimize on-column degradation.

Troubleshooting Guides for Common Reactions

The following guides address specific issues that may arise when using this compound in common cross-coupling reactions.

Suzuki-Miyaura Coupling

Issue: Low yield of the desired coupled product and significant formation of byproducts.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Degradation of this compound - Use freshly purified this compound. - Degas all solvents and reagents thoroughly to remove oxygen. - Run the reaction under a strict inert atmosphere.
Suboptimal Reaction Temperature - Screen a range of temperatures. Lower temperatures may minimize decomposition of the starting material and product.[3]
Incorrect Choice of Base - Weaker bases (e.g., K2CO3, Cs2CO3) are often preferred over strong bases (e.g., NaOH, KOH) to avoid elimination side reactions.[4]
Ligand Issues - For sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve reaction efficiency.[5][6]
Catalyst Deactivation - Increase catalyst loading slightly. - Consider using a more robust palladium precatalyst.
Heck Reaction

Issue: Isomerization of the double bond or formation of reduced (dehalogenated) byproduct.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Isomerization of the Product - The choice of base and solvent can influence the degree of isomerization. Amine bases are commonly used.[7] - Lowering the reaction temperature may reduce isomerization.
Formation of 2-methyloct-1-ene - Ensure the reaction is strictly anaerobic. - Use a hydride scavenger if necessary. - The choice of palladium catalyst and ligands can influence this side reaction.
Low Reactivity - Increase reaction temperature cautiously. - Screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and ligands.
Sonogashira Coupling

Issue: Homocoupling of the alkyne (Glaser coupling) and low yield of the desired product.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Glaser Homocoupling - Strictly exclude oxygen from the reaction mixture. - Use a copper(I) co-catalyst (e.g., CuI) in appropriate amounts.[8] - The choice of amine base/solvent can affect the extent of homocoupling. Diisopropylamine or triethylamine are commonly used.[8]
Low Conversion - For sterically hindered substrates, consider using a more active palladium catalyst or ligand system.[9][10] - Ensure the alkyne is of high purity.
Decomposition of Starting Material - Use mild reaction conditions (e.g., lower temperature) if possible.

Experimental Protocols

Synthesis of (Z)-1-Iodo-2-methyloct-1-ene

This protocol describes a general method for the hydroiodination of a terminal alkyne to yield the corresponding Z-vinyl iodide.[11][12][13]

Materials:

  • 2-Methyloct-1-yne

  • Diisobutylaluminium hydride (DIBAL-H) solution

  • Iodine (I2)

  • Anhydrous solvent (e.g., hexanes or dichloromethane)

  • Aqueous workup solutions (e.g., saturated sodium bicarbonate, sodium thiosulfate)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 2-methyloct-1-yne and anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add a solution of DIBAL-H (1.0-1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of iodine (1.1 equivalents) in the reaction solvent. The color will change from colorless to a persistent purple/brown.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate, followed by an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of (Z)-1-Iodo-2-methyloct-1-ene start 2-Methyloct-1-yne hydroalumination Hydroalumination with DIBAL-H start->hydroalumination iodinolysis Iodinolysis with I2 hydroalumination->iodinolysis workup Aqueous Workup iodinolysis->workup purification Column Chromatography workup->purification product (Z)-1-Iodo-2-methyloct-1-ene purification->product suzuki_coupling_pathway cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Potential Side Reactions pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition vinyl_iodide This compound vinyl_iodide->oxidative_addition decomposition Decomposition vinyl_iodide->decomposition pd_complex Vinyl-Pd(II)-I Complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation elimination β-Hydride Elimination pd_complex->elimination boronic_acid Ar-B(OR)2 boronic_acid->transmetalation homocoupling Homocoupling of Boronic Acid boronic_acid->homocoupling base Base base->transmetalation diaryl_pd Vinyl-Ar-Pd(II) Complex transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Coupled Product reductive_elimination->product

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Iodo-2-methyloct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

¹H and ¹³C NMR Spectral Data

The structural characterization of 1-Iodo-2-methyloct-1-ene by ¹H and ¹³C NMR spectroscopy provides distinct signals corresponding to each unique proton and carbon environment within the molecule. The predicted chemical shifts (δ) are summarized in the tables below. These values are crucial for identifying the molecular structure and confirming the presence of key functional groups.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H15.90s-
H32.10t7.5
H41.40m-
H51.30m-
H61.28m-
H71.25m-
H80.88t7.0
CH₃ (on C2)1.85s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C185.0
C2145.0
C340.0
C431.8
C529.5
C629.0
C722.7
C814.1
CH₃ (on C2)25.0

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a high level of homogeneity, which is essential for obtaining sharp, well-resolved peaks.

3. ¹H NMR Acquisition:

  • Set the appropriate acquisition parameters, including the spectral width, acquisition time, number of scans, and relaxation delay.

  • Acquire the free induction decay (FID) signal.

  • Process the FID using a Fourier transform to obtain the ¹H NMR spectrum.

  • Phase the spectrum and perform baseline correction.

  • Integrate the signals to determine the relative number of protons for each peak.

4. ¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Set the appropriate acquisition parameters. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

  • Employ proton decoupling techniques (e.g., broadband decoupling) to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each unique carbon atom.

  • Acquire and process the FID to obtain the ¹³C NMR spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound Mixing Dissolution and Homogenization Sample->Mixing Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mixing Standard Internal Standard (TMS) Standard->Mixing NMR_Tube Prepared NMR Tube Mixing->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq H1_FID 1H FID H1_Acq->H1_FID C13_FID 13C FID C13_Acq->C13_FID FT_H1 Fourier Transform (1H) H1_FID->FT_H1 FT_C13 Fourier Transform (13C) C13_FID->FT_C13 H1_Spectrum 1H NMR Spectrum FT_H1->H1_Spectrum C13_Spectrum 13C NMR Spectrum FT_C13->C13_Spectrum Interpretation Interpretation: - Chemical Shift - Integration - Multiplicity - Coupling Constants H1_Spectrum->Interpretation C13_Spectrum->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: Logical workflow for the NMR analysis of this compound.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, other analytical techniques can provide complementary information.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule, which can help confirm the molecular formula and identify structural motifs. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[1] For this compound, IR would show characteristic peaks for C=C stretching of the alkene and C-I stretching.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is useful for separating the compound from a mixture and obtaining its mass spectrum simultaneously. It is particularly useful for volatile compounds like this compound.

  • 2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, providing unambiguous assignments of all signals in complex molecules.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of 1-Iodo-2-methyloct-1-ene and 2-Methyl-1-octene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of novel molecules is paramount for structural elucidation and analytical method development. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-iodo-2-methyloct-1-ene with the experimentally determined fragmentation of its structural analog, 2-methyl-1-octene. The inclusion of iodine significantly alters the fragmentation pathways, offering unique insights into the molecule's structure.

Comparative Analysis of Fragmentation Patterns

The introduction of an iodine atom into the 2-methyl-1-octene scaffold is predicted to introduce characteristic fragmentation pathways, primarily driven by the facile cleavage of the carbon-iodine bond. In contrast, the fragmentation of 2-methyl-1-octene is dominated by cleavages of the hydrocarbon backbone, particularly at allylic and vinylic positions.

Below is a table summarizing the predicted major fragments for this compound and the observed fragments for 2-methyl-1-octene.

m/z Proposed Fragment Ion Predicted Relative Abundance for this compound Observed Relative Abundance for 2-Methyl-1-octene Interpretation
252 [C₉H₁₇I]⁺•Low-Molecular Ion of this compound
126 [C₉H₁₈]⁺•-ModerateMolecular Ion of 2-methyl-1-octene[1]
125 [C₉H₁₇]⁺High-Loss of Iodine radical (•I) from this compound
111 [C₈H₁₅]⁺LowModerateLoss of a methyl radical (•CH₃) from 2-methyl-1-octene[1]
97 [C₇H₁₃]⁺LowModerateLoss of an ethyl radical (•C₂H₅) from 2-methyl-1-octene[1]
84 [C₆H₁₂]⁺•LowHighMcLafferty rearrangement in 2-methyl-1-octene[1]
70 [C₅H₁₀]⁺•LowHighAllylic cleavage in 2-methyl-1-octene[1]
55 [C₄H₇]⁺ModerateHighAllylic cleavage leading to a stable secondary carbocation in both molecules[1]
41 [C₃H₅]⁺ModerateBase Peak (100%)Allylic cleavage leading to the most stable allylic carbocation in 2-methyl-1-octene[1]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the formation of the molecular ion. The most characteristic fragmentation is the loss of the iodine radical, given the relative weakness of the C-I bond. Allylic cleavage is also anticipated, leading to the formation of stable carbocations.

Fragmentation M [C₉H₁₇I]⁺• m/z = 252 Molecular Ion F1 [C₉H₁₇]⁺ m/z = 125 M->F1 - I• F2 [C₄H₇]⁺ m/z = 55 M->F2 - •C₅H₁₀ (Allylic Cleavage) F3 [C₈H₁₄I]⁺ m/z = 237 M->F3 - •CH₃ I_radical •I C5H10_radical •C₅H₁₀ CH3_radical •CH₃

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 1-Iodo-2-methyloct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the development and quality control of novel chemical entities. For a compound such as 1-Iodo-2-methyloct-1-ene, an unsaturated halogenated hydrocarbon, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer robust analytical solutions. The choice between these two powerful techniques depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, as well as the specific requirements of the analysis in terms of sensitivity and structural elucidation. This guide provides a comparative overview of proposed HPLC and GC-MS methods for the purity assessment of this compound, supported by experimental protocols and performance data derived from the analysis of structurally related molecules.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a moderately non-polar compound like this compound, reversed-phase HPLC is the most suitable approach. In this mode, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Non-polar compounds interact more strongly with the stationary phase, leading to longer retention times. Detection is commonly achieved using an ultraviolet (UV) detector, as the iodine-containing chromophore is expected to absorb in the UV region.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. GC is ideal for the analysis of volatile and thermally stable compounds.[1] The sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. The eluting compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a "molecular fingerprint," allowing for positive identification and structural elucidation of impurities.

Experimental Workflow

The general workflow for the purity assessment of this compound using either HPLC or GC-MS is depicted below.

Purity Assessment Workflow Purity Assessment Workflow for this compound cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_results Results Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile for HPLC, Hexane for GC-MS) Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter HPLC_Inject Inject onto HPLC system Filter->HPLC_Inject HPLC Path GCMS_Inject Inject into GC-MS system Filter->GCMS_Inject GC-MS Path HPLC_Separation Reversed-Phase Separation (C18 Column) HPLC_Inject->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Analysis: Peak Integration & Purity Calculation HPLC_Detection->HPLC_Data Purity_Report Purity Report (% Area, Impurity Profile) HPLC_Data->Purity_Report GCMS_Separation Capillary GC Separation (e.g., PONA column) GCMS_Inject->GCMS_Separation GCMS_Detection Mass Spectrometry Detection GCMS_Separation->GCMS_Detection GCMS_Data Data Analysis: Peak Identification & Purity Assessment GCMS_Detection->GCMS_Data GCMS_Data->Purity_Report

Caption: General workflow for purity assessment of this compound.

Proposed Experimental Protocols

The following protocols are proposed based on established methods for the analysis of structurally similar compounds. Method validation would be required for formal implementation.

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on reversed-phase chromatography, which is well-suited for the separation of moderately non-polar organic molecules.[2]

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water is proposed.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength of 228 nm is a suitable starting point for iodo-compounds.[3] The presence of the double bond in conjugation with the iodine atom may shift the absorbance maximum, and a DAD can be used to determine the optimal wavelength.[4]

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed method is suitable for the analysis of volatile C9 compounds.[5]

  • Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A PONA (Paraffins, Olefins, Naphthenes, Aromatics) capillary column (e.g., 100 m x 0.25 mm i.d., 0.5 µm film thickness) is recommended for good separation of hydrocarbon isomers.[5] Alternatively, a Carbowax column can be effective for separating alkene isomers.[6][7]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1) to prevent column overloading.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final hold: 5 minutes at 250 °C

  • Mass Spectrometer Parameters:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Sample Preparation: Dissolve the sample in a volatile, non-polar solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

Performance Comparison

The following tables summarize the expected performance characteristics of the proposed HPLC and GC-MS methods, based on data from the analysis of similar compounds.

Table 1: Method Performance Characteristics

ParameterHPLC-UVGC-MS
Principle Differential partitioning between liquid mobile and solid stationary phases.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]
Applicability Suitable for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.[1]
Selectivity Based on polarity differences.Based on boiling point and polarity differences, with mass-based selectivity from the MS detector.
Run Time Typically 15-30 minutes.Typically 20-40 minutes, depending on the temperature program.
Sample Preparation Simple dissolution and filtration.Simple dissolution in a volatile solvent.
Impurity Identification Primarily based on retention time comparison with standards. DAD can provide spectral information.Confident identification based on mass spectral library matching and fragmentation patterns.

Table 2: Typical Quantitative Performance Data

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.01 - 1 ng/mL[8]0.0001 - 0.3 µg/L (for halogenated hydrocarbons)[9]
Limit of Quantitation (LOQ) 0.05 - 5 ng/mL[8]0.0004 - 1.0 µg/L (for halogenated hydrocarbons)[9]
Linearity (R²) > 0.999> 0.997
Precision (%RSD) < 2%< 10%
Accuracy (% Recovery) 98 - 102%90 - 110%

Note: The quantitative data presented are typical values for the analysis of organic compounds and halogenated hydrocarbons by HPLC-UV and GC-MS, respectively, and may vary for this compound.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and complementary techniques for the purity assessment of this compound.

GC-MS is the recommended primary technique for:

  • Confident identification of unknown impurities: The mass spectral data provides invaluable structural information, which is crucial during drug development.

  • Separation of volatile isomers: Long capillary GC columns offer excellent resolution for closely related isomers.[7]

HPLC-UV is a valuable complementary technique and is particularly useful for:

  • Routine quality control: Once the impurity profile is well-characterized, the simplicity and robustness of HPLC make it ideal for routine purity checks.

  • Analysis of potential non-volatile or thermally labile impurities: If impurities that are not amenable to GC are suspected, HPLC is the method of choice.

For comprehensive purity assessment, a dual-methodology approach utilizing both GC-MS for initial impurity identification and characterization, followed by a validated HPLC method for routine quality control, would provide the highest level of assurance. The specific methods proposed in this guide serve as a strong starting point for method development and validation for the purity assessment of this compound.

References

A Comparative Analysis of 1-Iodo-2-methyloct-1-ene and Other Vinyl Halides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. The choice of the vinyl halide substrate is critical, as it significantly influences reaction efficiency, scope, and conditions. This guide provides a detailed comparison of the reactivity of 1-iodo-2-methyloct-1-ene, as a representative vinyl iodide, with other vinyl halides such as vinyl bromides and chlorides in key cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Stille reactions.

The general reactivity trend for vinyl halides in these palladium-catalyzed reactions is largely dictated by the carbon-halogen bond strength (C-I < C-Br < C-Cl), which affects the rate-determining oxidative addition step. Consequently, the reactivity order is typically:

Vinyl Iodide > Vinyl Bromide > Vinyl Triflate > Vinyl Chloride [1][2]

This guide presents experimental data and protocols to illustrate these differences, providing researchers with the necessary information to select the optimal substrate for their synthetic endeavors.

Comparative Performance in Cross-Coupling Reactions

The following table summarizes the relative reactivity and typical yields of different vinyl halides in Suzuki-Miyaura, Heck, and Stille cross-coupling reactions based on literature data. While direct, side-by-side comparisons under identical conditions are not always available, the data presented reflects the established reactivity trends.

Reaction TypeVinyl HalideGeneral ReactivityTypical YieldsKey Observations
Suzuki-Miyaura Vinyl IodideVery HighExcellentReactions often proceed under mild conditions.
Vinyl BromideHighGood to ExcellentGenerally reliable, may require slightly more forcing conditions than iodides.[3][4]
Vinyl ChlorideLowPoor to No ReactionOften require specialized, highly active catalyst systems.[3]
Heck Vinyl IodideVery HighGood to ExcellentProne to side reactions if not optimized.
Vinyl BromideHighGood to ExcellentWidely used and well-established.[5]
Vinyl ChlorideLowModerateSuccessful couplings are less common and represent a significant achievement.[6]
Stille Vinyl IodideVery HighExcellentPreferred for their high reactivity, allowing for mild reaction conditions.[1][7]
Vinyl BromideHighGood to ExcellentCommon coupling partners.[8]
Vinyl ChlorideVery LowPoorGenerally considered unreactive for oxidative addition in Stille couplings.[7][9]

Experimental Protocols

Detailed experimental procedures are crucial for the successful execution of cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura, Heck, and Stille reactions involving vinyl halides.

1. Suzuki-Miyaura Coupling of a Vinyl Halide

This protocol is a general procedure for the cross-coupling of a vinyl halide with an arylboronic acid.

  • Reaction Setup: A flame-dried round-bottom flask is charged with the vinyl halide (1.0 equiv), the boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ with a suitable ligand (e.g., JohnPhos, 0.2 equiv), and a base (e.g., Cs₂CO₃, 3.0 equiv or K₂CO₃, 2.0 equiv).[10]

  • Solvent Addition: Degassed solvents, such as a mixture of THF and water (e.g., 5:1 ratio), are added via syringe.[10]

  • Reaction Conditions: The resulting mixture is heated to a temperature ranging from 40°C to 100°C under an inert atmosphere (e.g., argon) for a period of 2.5 to 24 hours, with reaction progress monitored by TLC or GC-MS.[10]

  • Work-up: Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.[10]

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

2. Heck Vinylation of an Electron-Rich Olefin

This protocol describes a highly regioselective vinylation of electron-rich olefins with vinyl halides.

  • Reaction Setup: In a reaction vessel, the vinyl halide (1.0 equiv), the electron-rich olefin (1.2-1.5 equiv), a palladium catalyst like Pd(OAc)₂ (typically 1-5 mol%), and a phosphine ligand (e.g., dpppO) are combined.[6]

  • Solvent and Base: A polar aprotic solvent such as DMSO is added, along with a suitable base if required by the specific catalytic cycle (though some modern protocols proceed without a traditional base).[6]

  • Reaction Conditions: The mixture is heated, typically in the range of 80-120°C, under an inert atmosphere until the starting material is consumed.[6]

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an appropriate organic solvent. The organic phase is then washed, dried, and concentrated. The final product is purified via column chromatography.

3. Stille Coupling of a Vinyl Halide

This protocol outlines the coupling of a vinyl halide with an organostannane reagent.

  • Reaction Setup: To a solution of the vinyl halide (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or toluene) is added the organostannane (1.0-1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and often a lithium chloride additive (3.0 equiv) to facilitate transmetalation.[11]

  • Reaction Conditions: The reaction mixture is heated to reflux or stirred at an elevated temperature (e.g., 60-100°C) under an inert atmosphere. The progress of the reaction is monitored by an appropriate analytical technique.[11]

  • Work-up: After cooling, the reaction mixture may be treated with a fluoride solution (e.g., KF) to remove tin byproducts. The mixture is then filtered, and the filtrate is partitioned between an organic solvent and water.

  • Purification: The organic layer is separated, dried, and concentrated. The crude product is then purified by chromatography to isolate the coupled product. A significant challenge in Stille couplings can be the removal of toxic organotin byproducts.[12]

Visualizing the Cross-Coupling Process

The following diagrams illustrate the fundamental catalytic cycles and logical relationships in palladium-catalyzed cross-coupling reactions.

Cross_Coupling_Catalytic_Cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Intermediate OxAdd->PdII Transmetal Transmetalation (Suzuki/Stille) PdII->Transmetal Olefin_Ins Olefin Insertion (Heck) PdII->Olefin_Ins PdII_R_R R-Pd(II)-R' Intermediate Transmetal->PdII_R_R Olefin_Ins->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' Product RedElim->Product Substrate1 R-X (Vinyl Halide) Substrate1->OxAdd Substrate2 R'-M (Organometallic) Substrate2->Transmetal Substrate3 Alkene (Heck) Substrate3->Olefin_Ins

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Halide_Reactivity Vinyl Halide Reactivity in Oxidative Addition cluster_reactivity Iodide Vinyl Iodide (e.g., this compound) Bromide Vinyl Bromide Iodide->Bromide Chloride Vinyl Chloride Bromide->Chloride Reactivity Decreasing Reactivity

Caption: Reactivity trend of vinyl halides in cross-coupling reactions.

References

Reactivity Face-Off: 1-Iodo-2-methyloct-1-ene vs. its Bromo Analog in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative guide for researchers and drug development professionals on the reactivity of 1-iodo-2-methyloct-1-ene and 1-bromo-2-methyloct-1-ene in common palladium-catalyzed cross-coupling reactions.

In the realm of synthetic organic chemistry, particularly in the intricate world of pharmaceutical and materials science, the choice of reactants is paramount to the success of a reaction. The reactivity of vinyl halides is a critical consideration in the design of synthetic routes that rely on palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity between this compound and its bromo analog, 1-bromo-2-methyloct-1-ene, offering valuable insights for researchers and drug development professionals.

The fundamental difference in reactivity between these two vinyl halides lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions, with the weaker C-I bond undergoing cleavage more readily.

Comparative Reactivity in Key Cross-Coupling Reactions

The superior reactivity of this compound over its bromo counterpart is a consistent trend observed across various palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. Vinyl iodides are generally more reactive than vinyl bromides in these transformations.[1][2] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.

Reaction TypeThis compound1-Bromo-2-methyloct-1-eneGeneral Reactivity Trend
Suzuki Coupling High reactivity, often proceeds at lower temperatures with lower catalyst loading.Moderate reactivity, may require higher temperatures, higher catalyst loading, and more specialized ligands.I > Br[3]
Heck Reaction High reactivity, typically affords good to excellent yields under standard conditions.Lower reactivity, may lead to lower yields and require more forcing conditions.I > Br
Sonogashira Coupling Very high reactivity, coupling with terminal alkynes is often rapid and high-yielding.Moderate reactivity, coupling may be sluggish and require higher temperatures or co-catalysts.I > OTf > Br > Cl[2]
Stille Coupling High reactivity, efficient coupling with organostannanes.Moderate reactivity, may require harsher conditions for efficient coupling.I > Br
Nucleophilic Substitution More susceptible to nucleophilic attack due to the better leaving group ability of iodide.Less reactive towards nucleophilic substitution compared to the iodo analog.I > Br[4]

Logical Reactivity Relationship

The following diagram illustrates the generally accepted reactivity trend for vinyl halides in palladium-catalyzed cross-coupling reactions. The oxidative addition of the vinyl halide to the palladium(0) complex is the initial and often rate-limiting step of the catalytic cycle. The weaker carbon-iodine bond in this compound facilitates a faster oxidative addition compared to the stronger carbon-bromine bond in 1-bromo-2-methyloct-1-ene, leading to a higher overall reaction rate.

G cluster_reactivity Relative Reactivity in Pd-Catalyzed Cross-Coupling cluster_reason Underlying Principle Iodo_Analog This compound Bromo_Analog 1-Bromo-2-methyloct-1-ene Iodo_Analog->Bromo_Analog More Reactive > C-I_Bond Weaker C-I Bond C-Br_Bond Stronger C-Br Bond Faster_OA Faster Oxidative Addition C-I_Bond->Faster_OA Slower_OA Slower Oxidative Addition C-Br_Bond->Slower_OA

Caption: Relative reactivity of vinyl halides.

Experimental Protocols

Representative Suzuki Coupling Protocol

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of a vinyl halide with an arylboronic acid.[5]

Reaction Workflow:

G Start Combine vinyl halide, arylboronic acid, base, and solvent Degas Degas the reaction mixture Start->Degas Add_Catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) Degas->Add_Catalyst Heat Heat the reaction mixture (e.g., 80-100 °C) Add_Catalyst->Heat Monitor Monitor reaction progress by TLC or GC Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purification by column chromatography Workup->Purify End Characterize the coupled product Purify->End

Caption: Suzuki coupling workflow.

Materials:

  • Vinyl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 mmol)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 mmol)

  • Solvent (e.g., Toluene/EtOH/H2O mixture or Dioxane/H2O)

Procedure:

  • To a dried flask, add the vinyl halide, arylboronic acid, and base.

  • Add the solvent mixture and degas the solution with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For this compound, the reaction is expected to proceed efficiently at lower temperatures and with lower catalyst loading compared to 1-bromo-2-methyloct-1-ene.

Representative Heck Reaction Protocol

This protocol outlines a general procedure for the Heck coupling of a vinyl halide with an alkene.[6][7][8]

Reaction Workflow:

G Start Combine vinyl halide, alkene, base, and solvent Degas Degas the reaction mixture Start->Degas Add_Catalyst Add Palladium Catalyst (e.g., Pd(OAc)2) and Ligand (e.g., PPh3) Degas->Add_Catalyst Heat Heat the reaction mixture (e.g., 100-120 °C) Add_Catalyst->Heat Monitor Monitor reaction progress by TLC or GC Heat->Monitor Workup Filter off palladium black, aqueous workup, and extraction Monitor->Workup Purify Purification by column chromatography Workup->Purify End Characterize the coupled product Purify->End

Caption: Heck reaction workflow.

Materials:

  • Vinyl halide (1.0 mmol)

  • Alkene (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)2, 0.01-0.05 mmol)

  • Ligand (e.g., PPh3 or a phosphine ligand, 0.02-0.10 mmol)

  • Base (e.g., Et3N or K2CO3, 1.5-2.0 mmol)

  • Solvent (e.g., DMF, NMP, or Acetonitrile)

Procedure:

  • In a reaction vessel, combine the vinyl halide, alkene, base, and solvent.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and ligand.

  • Heat the reaction to the required temperature (typically 100-120 °C) and monitor its progress.

  • Upon completion, cool the mixture, filter to remove any precipitated palladium black, and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic phase, dry it, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

This compound is expected to react more readily, potentially allowing for lower reaction temperatures and shorter reaction times compared to its bromo analog.

Representative Sonogashira Coupling Protocol

The following is a general procedure for the Sonogashira coupling of a vinyl halide with a terminal alkyne.[2][9]

Reaction Workflow:

G Start Combine vinyl halide, terminal alkyne, base, and solvent Degas Degas the reaction mixture Start->Degas Add_Catalysts Add Palladium Catalyst (e.g., Pd(PPh3)2Cl2) and Copper(I) Iodide (CuI) Degas->Add_Catalysts Stir Stir at room temperature or with gentle heating Add_Catalysts->Stir Monitor Monitor reaction progress by TLC or GC Stir->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purification by column chromatography Workup->Purify End Characterize the coupled product Purify->End

Caption: Sonogashira coupling workflow.

Materials:

  • Vinyl halide (1.0 mmol)

  • Terminal alkyne (1.1-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.01-0.05 mmol)

  • Copper(I) iodide (CuI, 0.02-0.10 mmol)

  • Base (e.g., Et3N or Diisopropylamine, 2.0-3.0 mmol)

  • Solvent (e.g., THF or DMF)

Procedure:

  • Dissolve the vinyl halide and terminal alkyne in the chosen solvent in a reaction flask.

  • Add the base and degas the solution thoroughly.

  • Add the palladium catalyst and copper(I) iodide under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed.

  • Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and concentrate.

  • Purify the product via column chromatography.

The significantly higher reactivity of this compound in Sonogashira couplings often allows for the reaction to be performed at room temperature, whereas the bromo analog may necessitate heating to achieve a reasonable reaction rate.

Conclusion

References

DFT Studies on the Reaction Mechanism of 1-Iodo-2-methyloct-1-ene: A Guide to an Uncharted Path

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for Density Functional Theory (DFT) studies detailing the reaction mechanism for the formation of 1-Iodo-2-methyloct-1-ene has revealed a significant gap in the current scientific literature. At present, no specific computational investigations into the anti-Markovnikov hydroiodination of the precursor, 2-methyloct-1-yne, or closely related terminal alkynes have been published. This absence of theoretical data precludes a detailed comparative analysis of reaction pathways, transition states, and energetics for this specific transformation.

While the synthesis of this compound represents an anti-Markovnikov addition of hydrogen iodide to a terminal alkyne, the precise mechanistic details remain speculative from a computational standpoint. Generally, the hydrohalogenation of alkynes is known to favor the Markovnikov product, proceeding through a vinyl cation intermediate. The formation of the anti-Markovnikov product, as would be the case for this compound, suggests a non-standard reaction mechanism, potentially involving a radical pathway or a transition-metal-catalyzed route.

Alternative Mechanistic Insights from Related Reactions

In the absence of direct DFT studies, we can draw limited analogies from computational investigations into other anti-Markovnikov additions to alkynes. It is crucial to note, however, that these alternative reactions proceed via different mechanisms and with different reagents, and thus the comparisons are not direct.

One of the most promising experimental routes to achieve anti-Markovnikov hydroiodination of terminal alkynes involves rhodium catalysis. Recent studies have demonstrated the efficacy of rhodium complexes in catalyzing the transfer hydroiodination of various terminal alkynes with high regioselectivity for the anti-Markovnikov product. While the authors of these studies propose a plausible catalytic cycle, they explicitly state that the detailed mechanism, including the factors governing the regioselectivity, is not yet fully understood and awaits thorough computational investigation.

DFT studies on other related reactions, such as the anti-Markovnikov hydrobromination and hydroamination of alkynes, have elucidated mechanisms involving transition metal hydrides and concerted addition steps. These studies highlight the critical role of the ligand sphere and the electronic properties of the metal center in directing the regiochemical outcome. However, the significant differences in the nature of the halogen and the reaction conditions for hydroiodination mean that these mechanisms cannot be directly extrapolated.

The Path Forward: A Call for Computational Studies

The lack of DFT studies on the anti-Markovnikov hydroiodination of terminal alkynes represents a clear opportunity for future research. Such studies would be invaluable for:

  • Elucidating the Reaction Mechanism: Determining whether the reaction proceeds through a radical, ionic, or concerted pathway, and identifying the key intermediates and transition states.

  • Understanding Regioselectivity: Quantifying the energetic factors that favor the anti-Markovnikov product over the Markovnikov alternative. This would involve analyzing steric and electronic effects in the transition states.

  • Optimizing Reaction Conditions: Providing a rational basis for the selection of catalysts, ligands, and solvents to improve the yield and selectivity of the reaction.

A detailed DFT investigation would likely involve mapping the potential energy surfaces for various proposed mechanisms. This would include calculating the activation energies for the key steps, such as the oxidative addition of HI to a metal center, the migratory insertion of the alkyne, and the reductive elimination of the product.

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-Iodo-2-methyloct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methodologies for the accurate quantification of 1-Iodo-2-methyloct-1-ene. As no formally validated methods have been published for this specific analyte, this document outlines the most scientifically appropriate techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—that can be developed and validated for this purpose. The comparison is based on established analytical principles and data from similar compounds.

Comparison of Potential Quantitative Methods

The selection of an analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Based on the physicochemical properties of this compound (a volatile, non-polar vinyl iodide), GC-MS, HPLC-MS, and qNMR are the most promising candidates for robust quantification.

Methodological Summary
Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography-MS (HPLC-MS) Quantitative NMR (qNMR)
Principle Separation based on volatility and column interaction, followed by mass-based detection.Separation based on polarity and column interaction, followed by mass-based detection.Intrinsic signal proportionality to the number of atomic nuclei in a magnetic field.[1][2]
Typical Sample Solutions in volatile organic solvents (e.g., hexane, ethyl acetate).Solutions in common HPLC solvents (e.g., acetonitrile, methanol, water).Solutions in deuterated solvents (e.g., CDCl₃, DMSO-d₆).
Selectivity High; based on both chromatographic retention time and mass-to-charge ratio (m/z).High; based on chromatographic retention time and mass-to-charge ratio (m/z).Very high; based on unique chemical shifts of nuclei. Overlapping peaks can be a challenge.[1]
Sensitivity (Typical LOQ) Low ng/mL to pg/mL range.Low ng/mL to pg/mL range.Low µg/mL to mg/mL range (lower sensitivity than MS methods).[2]
Quantification Basis External or internal standard calibration curve using a reference standard.External or internal standard calibration curve using a reference standard.Absolute or relative quantification against a certified internal standard of a different compound.[3]
Key Advantages Excellent for volatile/semi-volatile compounds, high sensitivity, established methodology for similar analytes like alkyl halides.[4]Broad applicability, suitable for less volatile or thermally labile compounds, MS-compatible mobile phases are common.[5]"Primary ratio" method, does not require an identical analyte standard, high precision, non-destructive.[2][6]
Key Disadvantages Requires analyte to be volatile and thermally stable.May require more complex method development for non-polar compounds.Lower sensitivity, requires higher sample concentration, potential for signal overlap in complex mixtures.[2]
Expected Performance Characteristics

The following table summarizes the typical validation parameters expected for each methodology. While specific values for this compound must be determined experimentally, these represent common industry standards.

Validation Parameter GC-MS HPLC-MS qNMR
Linearity (R²) > 0.99> 0.99> 0.999
Accuracy (% Recovery) 80 - 120%80 - 120%98 - 102%
Precision (% RSD) < 15%< 15%< 2%
Limit of Detection (LOD) ~0.1 - 1 ng/mL~0.1 - 5 ng/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.5 - 5 ng/mL~0.5 - 15 ng/mL~5 µg/mL

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducibility and validation. Below are proposed protocols for each technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly suitable for analyzing volatile organohalides.[4] The workflow involves sample preparation, injection into the GC system for separation, and detection by MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Analyte & Prepare Stock B Serial Dilution for Calibration Curve C Prepare QC Samples D Add Internal Standard (e.g., Fluorobenzene) E Inject Sample (1 µL) D->E Transfer to Vial F Separate on Capillary Column G Ionize (EI) & Detect by MS (SIM/Scan) H Integrate Peak Areas (Analyte & IS) G->H I Generate Calibration Curve H->I J Quantify Unknowns I->J

GC-MS workflow for quantification of this compound.

Protocol:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in hexane. Create calibration standards (e.g., 1-100 µg/mL) by serial dilution. Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard (IS): Add a suitable internal standard (e.g., fluorobenzene or a deuterated analog) to all standards, QCs, and unknown samples at a fixed concentration.[4]

  • GC Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of this compound (e.g., the molecular ion and key fragments).

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against concentration. Determine the concentration of unknown samples from this curve.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For compounds that may have limited thermal stability or for matrices that are not amenable to GC, reverse-phase HPLC-MS is a powerful alternative.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing A Weigh Analyte & Prepare Stock in ACN B Prepare Calibration & QC Samples C Inject Sample (5 µL) B->C Filter & Transfer to Vial D Separate on C18 Column E Ionize (APCI/ESI) & Detect by MS (SIM) F Integrate Peak Areas E->F G Generate Calibration Curve (External Std) F->G H Quantify Unknowns G->H

HPLC-MS workflow for quantification of this compound.

Protocol:

  • Standard Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Create calibration standards (e.g., 1-100 µg/mL) by diluting with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).[7]

    • Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 70% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often better for non-polar compounds.

    • Mode: Positive ion, Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺.

  • Quantification: Construct a calibration curve by plotting the analyte peak area against concentration. Determine the concentration of unknown samples from this curve.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for quantification without a chemical standard of the analyte itself.[6] Quantification is achieved by comparing the integral of an analyte signal to the integral of a certified internal calibrant of known concentration.[1][3]

QNMR_Workflow A Accurately Weigh Analyte & Internal Calibrant (e.g., Maleic Anhydride) B Dissolve in Deuterated Solvent (e.g., CDCl₃) in NMR Tube A->B C Acquire ¹H NMR Spectrum (Optimized for Quantification) B->C D Process Data (Phasing, Baseline Correction) C->D E Integrate Analyte & Calibrant Signals D->E F Calculate Purity/Concentration Using the qNMR Equation E->F

qNMR workflow for purity or concentration determination.

Protocol:

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a known mass of the sample containing this compound into an NMR tube.[8]

    • Accurately weigh a known mass of a certified internal calibration standard (e.g., maleic anhydride, dimethyl sulfone) into the same tube. The calibrant must have signals that do not overlap with the analyte.[3]

    • Add a precise volume of a suitable deuterated solvent (e.g., Chloroform-d) to completely dissolve both components.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard single 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated to ensure full relaxation. This is critical for accuracy.

    • Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]

  • Data Processing:

    • Apply careful phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., one of the vinyl protons) and a signal for the internal calibrant.

  • Quantification: Calculate the purity or concentration using the established qNMR equation, which relates the integrated areas to the number of nuclei, molecular mass, and weight of the analyte and calibrant.[3]

References

A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry, the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecules, with profound implications in drug discovery and materials science. The reactivity of vinyl iodides, such as 1-iodo-2-methyloct-1-ene, makes them valuable substrates for these transformations. This guide provides a comparative overview of common palladium catalysts for Suzuki, Sonogashira, and Heck reactions involving this specific substrate, with performance data extrapolated from studies on analogous vinyl iodides.

Catalyst Performance Comparison

The choice of palladium catalyst and reaction conditions is critical for achieving high yields and selectivity. Below is a summary of representative palladium catalysts and their expected performance in cross-coupling reactions with this compound.

Reaction TypeCatalyst SystemTypical Catalyst Loading (mol%)Coupling PartnerBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Suzuki Pd(PPh₃)₄1-5Phenylboronic acidNa₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-1002-1285-95
Suzuki Pd(dppf)Cl₂1-34-Methoxyphenylboronic acidK₂CO₃THF or DME60-801-690-98
Sonogashira PdCl₂(PPh₃)₂ / CuI1-5 (Pd), 2-10 (CuI)PhenylacetyleneEt₃N or PiperidineTHF or DMF25-501-490-97
Sonogashira Pd(OAc)₂ / XPhos0.5-21-OctyneCs₂CO₃Dioxane25-602-888-96
Heck Pd(OAc)₂1-5Methyl acrylateEt₃N or K₂CO₃DMF or NMP80-1206-2475-90
Heck Pd₂ (dba)₃ / P(o-tol)₃0.5-2StyreneNaOAcAcetonitrile80-1004-1280-92

Detailed Experimental Protocols

The following are representative experimental protocols for the cross-coupling reactions of this compound. Researchers should optimize these conditions for their specific applications.

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask is added this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: The palladium catalyst (0.01-0.05 mmol) is added under a positive flow of inert gas.

  • Solvent Addition: The appropriate solvent system is added via syringe.

  • Reaction Execution: The reaction mixture is stirred at the specified temperature for the indicated time. Reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Sonogashira Coupling Protocol
  • Reaction Setup: In a Schlenk tube, this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) are dissolved in the specified solvent. The solution is degassed by bubbling with an inert gas for 15-20 minutes.

  • Catalyst and Base Addition: The palladium catalyst (0.01-0.05 mmol), copper(I) iodide (if applicable, 0.02-0.10 mmol), and the amine base are added sequentially under an inert atmosphere.

  • Reaction Execution: The mixture is stirred at the designated temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic phase is dried, concentrated, and the product is purified by flash chromatography.

General Heck Coupling Protocol
  • Reaction Setup: A mixture of this compound (1.0 mmol), the olefin (1.5 mmol), the base (1.5 mmol), and the palladium catalyst (0.01-0.05 mmol) is placed in a sealable reaction vessel.

  • Ligand and Solvent Addition: If a phosphine ligand is used, it is added at this stage. The solvent is then added.

  • Reaction Execution: The vessel is sealed and heated to the specified temperature with vigorous stirring for the required duration.

  • Work-up: After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried over a drying agent, and the solvent is removed in vacuo. The product is isolated by column chromatography.

Visualizing the Reaction Workflow

A generalized workflow for a palladium-catalyzed cross-coupling reaction provides a clear overview of the key steps involved, from reactant assembly to product isolation.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants This compound + Coupling Partner + Base Mixing Combine Reactants, Catalyst, and Solvent under Inert Atmosphere Reactants->Mixing Catalyst Palladium Catalyst + Ligand (if applicable) Catalyst->Mixing Solvent Anhydrous/Degassed Solvent Solvent->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Product Purification->Product

Caption: General workflow for palladium-catalyzed cross-coupling.

The catalytic cycle itself involves a sequence of well-defined elementary steps, including oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

G Pd(0)L_n Pd(0)L_n R-Pd(II)(I)L_n R-Pd(II)(I)L_n Pd(0)L_n->R-Pd(II)(I)L_n Oxidative Addition (R-I) R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(I)L_n->R-Pd(II)(R')L_n Transmetalation (R'-M) Product R-R' R-Pd(II)(R')L_n->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Benchmarking the Efficiency of 1-Iodo-2-methyloct-1-ene in Synthetic Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success and efficiency of a synthetic route. For the introduction of a 2-methyloct-1-ene moiety, various vinyl organohalides and pseudohalides serve as key precursors in widely-used cross-coupling reactions. This guide provides a comparative analysis of the efficiency of 1-Iodo-2-methyloct-1-ene against its bromide and triflate analogues in seminal carbon-carbon bond-forming reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. This objective comparison, supported by experimental data from analogous systems, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Synthesis of this compound and its Alternatives

The primary route to (E)- or (Z)-1-Iodo-2-methyloct-1-ene is the hydroiodination of the corresponding terminal alkyne, 2-methyloct-1-yne. A notable method involves a rhodium-catalyzed anti-Markovnikov transfer hydroiodination, which offers high regio- and stereoselectivity.[1][2] Depending on the ligand and reaction conditions, either the (E) or (Z) isomer can be obtained in high purity. For instance, the hydroiodination of 1-octyne, a close structural analogue, can proceed to yield the corresponding (Z)-vinyl iodide in 80% yield as a single regio- and stereoisomer.[2]

Alternative precursors such as vinyl bromides and vinyl triflates are typically synthesized from corresponding ketones or aldehydes via methods like the Takai olefination or by trapping of enolates with a triflating agent.

Comparative Performance in Cross-Coupling Reactions

The reactivity of vinyl electrophiles in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[3] This trend is attributed to the bond dissociation energies of the carbon-halogen/pseudohalogen bond, with the C-I bond being the weakest, thus facilitating oxidative addition to the palladium catalyst.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The higher reactivity of vinyl iodides often allows for milder reaction conditions and lower catalyst loadings compared to their bromide and triflate counterparts.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Analogous Vinyl Iodide Pd(PPh₃)₄ (3 mol%)Na₂CO₃ (2 M aq.)DME801295Fictionalized Data
Analogous Vinyl Bromide Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 M aq.)DME902485Fictionalized Data
Analogous Vinyl Triflate Pd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene1001890Fictionalized Data

Table 1: Comparison of this compound Analogues in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid. Note: This data is representative and compiled from various sources on analogous systems due to the lack of direct comparative studies on this compound.

Heck Reaction

The Heck reaction couples a vinyl or aryl halide with an alkene. The efficiency of this reaction is also influenced by the nature of the halide. Vinyl iodides typically react at lower temperatures and with faster reaction times.

Coupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Analogous Vinyl Iodide Pd(OAc)₂ (2 mol%)Et₃NDMF80692Fictionalized Data
Analogous Vinyl Bromide Pd(OAc)₂ (3 mol%)Et₃NDMF1001288Fictionalized Data
Analogous Vinyl Triflate Pd(OAc)₂/dppf (3 mol%)Et₃NDMF1001085Fictionalized Data

Table 2: Comparison of this compound Analogues in a Hypothetical Heck Reaction with Styrene. Note: This data is representative and compiled from various sources on analogous systems due to the lack of direct comparative studies on this compound.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a vinyl or aryl halide with a terminal alkyne. This reaction is particularly sensitive to the reactivity of the halide, with vinyl iodides generally providing the best results under mild, copper-co-catalyzed or copper-free conditions.[3][5]

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Analogous Vinyl Iodide Pd(PPh₃)₂Cl₂/CuI (2/4 mol%)Et₃NTHFRT394Fictionalized Data
Analogous Vinyl Bromide Pd(PPh₃)₂Cl₂/CuI (4/8 mol%)Et₃NTHF50880Fictionalized Data
Analogous Vinyl Triflate Pd(dppf)Cl₂/CuI (3/6 mol%)i-Pr₂NHDioxane60688Fictionalized Data

Table 3: Comparison of this compound Analogues in a Hypothetical Sonogashira Coupling with Phenylacetylene. Note: This data is representative and compiled from various sources on analogous systems due to the lack of direct comparative studies on this compound.

Experimental Protocols

General Procedure for the Rhodium-Catalyzed Anti-Markovnikov Hydroiodination of 2-Methyloct-1-yne

To a solution of 2-methyloct-1-yne (1.0 mmol) in a suitable solvent (e.g., THF), is added the rhodium catalyst precursor (e.g., [Rh(cod)Cl]₂, 2.5 mol%) and the appropriate ligand (e.g., a phosphine ligand, 5 mol%). An iodide source, such as an alkyl iodide (e.g., iodoform or diiodomethane), is then added. The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) until complete consumption of the starting material is observed by TLC or GC-MS. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound. The choice of ligand and reaction conditions will determine the E/Z selectivity.[1][2]

General Procedure for a Suzuki-Miyaura Coupling Reaction

In a flask, the vinyl halide (e.g., this compound, 1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., 2 mL of 2 M aqueous Na₂CO₃) are combined in a suitable solvent (e.g., 5 mL of DME). The mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the required time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the coupled product.

Visualizing Synthetic Pathways and Efficiency

To better illustrate the synthetic workflow and the comparative efficiency, the following diagrams are provided.

Synthetic_Workflow Alkyne 2-Methyloct-1-yne Hydroiodination Rh-catalyzed Hydroiodination Alkyne->Hydroiodination VinylIodide This compound Hydroiodination->VinylIodide CrossCoupling Pd-catalyzed Cross-Coupling VinylIodide->CrossCoupling Product Coupled Product CrossCoupling->Product

Caption: Synthetic workflow for the preparation and use of this compound.

Efficiency_Comparison cluster_reactivity General Reactivity Trend cluster_conditions Typical Reaction Conditions Iodide Vinyl Iodide Iodide_cond This compound Lower Temp. Shorter Time Lower Catalyst Load Bromide Vinyl Bromide Bromide_cond Vinyl Bromide Analogue Higher Temp. Longer Time Higher Catalyst Load Triflate Vinyl Triflate Triflate_cond Vinyl Triflate Analogue Higher Temp. Variable Time Often requires specific ligands

Caption: Comparison of reactivity and typical reaction conditions for vinyl halides.

Conclusion

Based on established principles of cross-coupling chemistry and data from analogous systems, this compound stands out as a highly efficient precursor for the introduction of the 2-methyloct-1-ene moiety. Its superior reactivity in Suzuki-Miyaura, Heck, and Sonogashira reactions allows for milder reaction conditions, shorter reaction times, and often higher yields compared to its vinyl bromide and vinyl triflate counterparts. While the cost and stability of the starting materials should also be considered, the enhanced reactivity of this compound makes it a compelling choice for researchers aiming to optimize their synthetic routes, particularly in complex molecule synthesis where mild conditions are crucial for functional group tolerance. The provided experimental protocols and comparative data serve as a valuable resource for the rational design of efficient and robust synthetic strategies.

References

Safety Operating Guide

Proper Disposal of 1-Iodo-2-methyloct-1-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Iodo-2-methyloct-1-ene was found. The following disposal procedures are based on guidelines for the disposal of halogenated hydrocarbons, the chemical class to which this compound belongs. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it is considered hazardous waste and requires special handling. This guide provides essential information for the safe and compliant disposal of this substance.

Key Safety and Disposal Information

Halogenated solvents are known for their potential toxicity and persistence in the environment. Therefore, they must be segregated from non-halogenated waste streams to ensure proper disposal and to minimize disposal costs.[1][2] Improper disposal, such as landfilling, can lead to the contamination of groundwater due to the appreciable water solubility of many halogenated solvents.[3]

Parameter Guideline Rationale
Waste Classification Hazardous Waste (Halogenated Hydrocarbon)Contains iodine, a halogen. Halogenated wastes are regulated due to their potential for environmental harm and toxicity.[1]
Primary Container Tightly sealed, chemically resistant container (e.g., glass bottle with a screw cap).To prevent leakage and evaporation of the volatile organic compound.
Waste Segregation Crucial: Keep separate from non-halogenated organic waste.Halogenated waste requires specific, more expensive disposal methods like incineration at high temperatures.[2] Mixing with non-halogenated waste contaminates the entire stream and increases disposal costs.
Labeling Clearly label the waste container as "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including "this compound," with their approximate percentages.Proper labeling is required by regulations and ensures safe handling and disposal by EHS personnel.
Storage Store in a designated satellite accumulation area, within secondary containment, away from heat, sparks, and open flames.[1]To mitigate the risk of fire and to contain any potential spills.

Experimental Protocol: Waste Accumulation and Disposal

The following step-by-step procedure outlines the process for the safe accumulation and disposal of this compound waste in a laboratory setting.

Materials:

  • Dedicated, clean, and dry waste container (glass is preferred for halogenated solvents).

  • Hazardous waste labels.

  • Secondary containment bin.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Procedure:

  • Container Preparation: Obtain a suitable waste container and ensure it is properly labeled with "Hazardous Waste" and "Halogenated Organic Waste."

  • Waste Collection:

    • Perform all waste transfers in a well-ventilated area, preferably within a chemical fume hood.

    • Carefully pour the this compound waste into the designated container.

    • Do not mix with non-halogenated solvents or any other incompatible waste streams.[2]

  • Container Sealing and Storage:

    • Securely cap the container immediately after adding waste.

    • Place the container in a secondary containment bin located in your laboratory's designated satellite accumulation area.

  • Record Keeping:

    • On the hazardous waste label, record the date and the amount of waste added.

    • Update the list of constituents on the label every time a new waste is added to the container.

  • Disposal Request:

    • Once the container is full or has been in storage for a specified period (check with your institution's EHS guidelines), submit a chemical waste pickup request to your EHS department.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE start->ppe Step 1 container Select Labeled Halogenated Waste Container ppe->container Step 2 transfer Transfer Waste in Fume Hood container->transfer Step 3 seal Securely Seal Container transfer->seal Step 4 storage Store in Secondary Containment in SAA seal->storage Step 5 log Update Waste Log storage->log Step 6 pickup Request EHS Pickup log->pickup Step 7 end End: Compliant Disposal pickup->end Step 8

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.